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  • Product: 2-Hydroxy-4-nitrobenzenesulfonamide
  • CAS: 1261863-13-1

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Data Analysis of 2-Hydroxy-4-nitrobenzenesulfonamide: A Mechanistic and Methodological Guide

Executive Summary In the realm of drug discovery and synthetic organic chemistry, sulfonamide derivatives serve as critical pharmacophores, frequently utilized in the development of carbonic anhydrase inhibitors, antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and synthetic organic chemistry, sulfonamide derivatives serve as critical pharmacophores, frequently utilized in the development of carbonic anhydrase inhibitors, antimicrobial agents, and targeted oncology therapeutics[1]. The compound 2-Hydroxy-4-nitrobenzenesulfonamide presents a unique analytical challenge and opportunity due to its dense functionalization. The interplay between the electron-donating hydroxyl group (-OH), the strongly electron-withdrawing nitro group (-NO₂), and the sulfonamide moiety (-SO₂NH₂) creates a highly specific electronic environment.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. This guide provides a rigorous, self-validating framework for the structural elucidation of 2-Hydroxy-4-nitrobenzenesulfonamide, detailing the causality behind experimental choices, step-by-step methodologies, and the theoretical grounding of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral signatures.

Theoretical Framework: Electronic Effects & Structural Causality

To accurately interpret or predict the spectral data of 2-Hydroxy-4-nitrobenzenesulfonamide, one must first understand the electronic push-pull dynamics across the benzene ring. The chemical shifts in NMR and the vibrational frequencies in IR are direct consequences of these substituent effects, a principle foundational to the 2[2].

  • The Hydroxyl Group (-OH) at Position 2: Exerts a strong resonance-donating effect (+M) and a weaker inductive-withdrawing effect (-I). It significantly shields the ortho (C3) and para (C5) positions, driving their proton signals upfield.

  • The Nitro Group (-NO₂) at Position 4: Acts as a powerful electron-withdrawing group via both resonance (-M) and induction (-I). It strongly deshields the ortho positions (C3 and C5), counteracting the hydroxyl group's influence.

  • The Sulfonamide Group (-SO₂NH₂) at Position 1: Primarily electron-withdrawing via induction (-I). It deshields the ortho (C2, C6) and meta (C3, C5) positions.

Causality in Action: The proton at position 5 (H5) is flanked by the -NO₂ group (ortho) and the -SO₂NH₂ group (meta), while being meta to the -OH group. The combined deshielding effects make H5 the most downfield aromatic proton in the spectrum.

ElectronicEffects N1 Substituent Effects on Benzene Ring N2 -OH Group (+M, -I) Shields ortho/para N1->N2 N3 -NO2 Group (-M, -I) Deshields ortho/para N1->N3 N4 -SO2NH2 Group (-I, -M) Deshields meta N1->N4 N5 Net Shift on H3, H5, H6 (H5 most deshielded) N2->N5 N3->N5 N4->N5

Caption: Electronic effects of substituents dictating the NMR chemical shifts of the aromatic ring.

Experimental Workflows: Self-Validating Protocols

A spectrum is only as reliable as the sample preparation preceding it. The following protocols are designed to eliminate common analytical artifacts.

Protocol A: NMR Sample Preparation and Acquisition

Why DMSO-d6? 2-Hydroxy-4-nitrobenzenesulfonamide is highly polar. Attempting dissolution in CDCl₃ will result in poor signal-to-noise ratios. Furthermore, DMSO-d6 is a strongly hydrogen-bonding, aprotic solvent that significantly slows down the chemical exchange of the -OH and -NH₂ protons, allowing them to be observed as distinct, albeit broad, signals rather than being lost to solvent exchange[3].

  • Sample Weighing: Accurately weigh 15–20 mg of the analyte.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard (0.00 ppm).

  • Filtration (Quality Check): Filter the solution through a tightly packed glass wool plug into a standard 5 mm precision NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, leading to broadened lines and loss of crucial J-coupling resolution.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (minimum 512 scans, relaxation delay 2.0s).

Protocol B: ATR-FTIR Spectral Acquisition

Why ATR over KBr Pellets? Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric moisture produces a massive, broad O-H stretch around 3400 cm⁻¹, which will completely obscure the critical sulfonamide N-H and phenolic O-H stretches of our target molecule. Attenuated Total Reflectance (ATR) FT-IR bypasses this issue entirely.

  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol. Allow to dry completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the neat, solid compound directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil and apply uniform pressure. Causality: The evanescent wave penetrates only a few micrometers into the sample. Poor physical contact results in artificially attenuated signals, particularly at higher wavenumbers (>3000 cm⁻¹).

  • Acquisition & Validation: Acquire the spectrum (32 scans, 4000–400 cm⁻¹). Verify that the maximum absorbance does not exceed 1.0 A.U. to prevent detector saturation.

Spectral Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR) Data

Based on empirical increment rules and established spectroscopic literature for substituted benzenes and sulfonamides[2], the predicted NMR data in DMSO-d6 is summarized below.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Mechanistic Rationale
~11.0Broad Singlet (br s)-1H-OH : Highly deshielded due to intramolecular H-bonding with the adjacent -SO₂NH₂ group.
~8.28Doublet of doublets (dd)J = 8.5, 2.51HH5 : Most deshielded aromatic proton; ortho to -NO₂ and meta to -SO₂NH₂.
~7.92Doublet (d)J = 2.51HH3 : Exhibits meta-coupling to H5. Deshielded by ortho -NO₂ but shielded by ortho -OH.
~7.73Doublet (d)J = 8.51HH6 : Exhibits ortho-coupling to H5. Deshielded by ortho -SO₂NH₂.
~7.60Broad Singlet (br s)-2H-SO₂NH₂ : Primary sulfonamide protons. Broadened due to quadrupolar relaxation of Nitrogen-14[4].

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~153.4Quaternary (C-OH)C2 : Strongly deshielded by the electronegative oxygen atom.
~153.2Quaternary (C-NO₂)C4 : Deshielded by the strongly electron-withdrawing nitro group.
~132.0Quaternary (C-SO₂NH₂)C1 : Ipso carbon attached to the sulfonamide group.
~127.9Methine (CH)C6 : Aromatic carbon adjacent to the sulfonamide group.
~116.8Methine (CH)C5 : Aromatic carbon between the nitro group and C6.
~111.4Methine (CH)C3 : Most shielded aromatic carbon, positioned between -OH and -NO₂.
Infrared (FT-IR) Spectral Data

The IR spectrum of this compound is characterized by intense stretching frequencies from the oxygen-rich functional groups. Recent computational and FT-IR studies on sulfonamides confirm that the S-N and S=O stretches are highly diagnostic[5],[4].

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)Intensity / ShapeVibrational Mode Assignment
3450 - 3200Strong, BroadO-H stretch (phenol) overlapping with N-H asymmetric stretch (sulfonamide).
~3250Medium, SharpN-H symmetric stretch (primary sulfonamide).
3100 - 3000WeakC-H stretch (aromatic ring).
~1530StrongN-O asymmetric stretch (nitro group).
~1350StrongN-O symmetric stretch (nitro group) overlapping with S=O asymmetric stretch [1].
~1160StrongS=O symmetric stretch (sulfonamide)[4].
~930MediumS-N stretch (sulfonamide)[4].

Structural Elucidation Logic

The true power of spectroscopic analysis lies in the orthogonal validation of data. The workflow below illustrates how a Senior Application Scientist synthesizes disparate data streams to arrive at an unequivocal structural confirmation.

Workflow A Sample Prep (DMSO-d6 / ATR-FTIR) B 1H NMR (Proton Mapping) A->B C 13C NMR (Carbon Skeleton) A->C D FT-IR (Functional Groups) A->D E Data Synthesis (2D NMR COSY/HSQC) B->E C->E D->E F Structure Confirmed: 2-Hydroxy-4-nitrobenzenesulfonamide E->F

Caption: Workflow for the orthogonal spectral validation of 2-Hydroxy-4-nitrobenzenesulfonamide.

Conclusion & Best Practices

The structural elucidation of 2-Hydroxy-4-nitrobenzenesulfonamide requires careful attention to both theoretical electronic effects and rigorous sample handling. By utilizing DMSO-d6 for NMR, we preserve the critical exchangeable protons (-OH, -NH₂) that define the molecule's hydrogen-bonding network. Concurrently, prioritizing ATR-FTIR over transmission methods ensures that the diagnostic high-frequency stretching regions remain uncontaminated by environmental moisture. Ultimately, the convergence of the highly deshielded H5 proton in NMR and the distinct S=O/N-O stretches in IR provides a robust, self-validating proof of structure.

References

Sources

Exploratory

The Dual-Utility of 2-Hydroxy-4-nitrobenzenesulfonamide in Organic Synthesis: A Mechanistic Whitepaper

Executive Summary In advanced organic synthesis, the strategic selection of bifunctional reagents dictates the efficiency, stereoselectivity, and atom economy of complex molecular assemblies. 2-Hydroxy-4-nitrobenzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, the strategic selection of bifunctional reagents dictates the efficiency, stereoselectivity, and atom economy of complex molecular assemblies. 2-Hydroxy-4-nitrobenzenesulfonamide (2H4NBS) has emerged as a highly specialized, dual-utility building block. Unlike standard benzenesulfonamides, the unique substitution pattern of 2H4NBS—featuring an ortho-hydroxyl group and a strongly electron-withdrawing para-nitro group—fundamentally alters its electronic profile[1].

This technical guide dissects the mechanistic causality behind 2H4NBS's utility in two primary domains:

  • As a superior nitrene source in transition-metal-catalyzed aziridination and C–H amination workflows.

  • As a bis-nucleophilic scaffold for the rapid annulation of novel heterocycles, specifically benzoxathiazine derivatives used in enzyme inhibition.

Electronic Profiling: The Causality of the 4-Nitro Substitution

To understand the reactivity of 2H4NBS, one must analyze the electronic push-pull dynamics across the aromatic ring. The mechanism of action is entirely governed by the 4-nitro group , which exerts a strong inductive ( −I ) and resonance ( −M ) withdrawing effect.

  • Sulfonamide Activation ( pKa​ Modulation): The nitro group significantly lowers the pKa​ of the sulfonamide −NH2​ protons. In transition-metal catalysis, this increased acidity facilitates rapid deprotonation and subsequent oxidation by hypervalent iodine reagents (e.g., PhI(OAc)2​ ), accelerating the in situ generation of the active iminoiodane species. Furthermore, the resulting electron-deficient nitrene is highly electrophilic, lowering the activation energy barrier for olefin insertion[2].

  • Phenolic Activation: The ortho-hydroxyl group is similarly acidified by the para-nitro substituent. In basic media, 2H4NBS readily forms a highly reactive phenoxide-sulfonamide dianion. This bis-nucleophilic state is the critical mechanistic trigger for forming cyclic carbamates and sulfamates[3].

Mechanism I: Nitrene Transfer in Transition-Metal Catalysis

The aziridination of unactivated alkenes remains a benchmark for nitrogen-atom transfer reactions. 2H4NBS serves as a premium nitrene precursor in Copper(I)-catalyzed one-pot aziridination protocols.

The Catalytic Cycle

The reaction bypasses the hazardous and unstable pre-synthesis of iminoiodanes. Instead, PhI(OAc)2​ oxidizes 2H4NBS in situ. The Cu(I) catalyst coordinates with the resulting iminoiodane, extruding iodobenzene to form a highly reactive Cu(II)-metallanitrene or Cu(III)-imido intermediate. Because the 4-nitrobenzenesulfonyl (Ns) moiety is highly electron-withdrawing, it stabilizes the metal-nitrene complex while simultaneously making the nitrene nitrogen intensely electrophilic, driving the concerted stereospecific insertion into the alkene π -bond[2].

G Cu Cu(I) Catalyst [Active Species] Iminoiodane PhI=NNs(OH) [In situ generation] Cu->Iminoiodane Coordination & Oxidation Oxidant PhI(OAc)2 + 2H4NBS (Nitrene Source) Oxidant->Iminoiodane Base / RT CuNitrene Cu-Metallanitrene Intermediate Iminoiodane->CuNitrene - PhI (Extrusion) Aziridine Aziridine Product + Cu(I) Regeneration CuNitrene->Aziridine Concerted Olefin Insertion Olefin Olefin Substrate (e.g., Styrene) Olefin->Aziridine $pi$-bond attack Aziridine->Cu Catalyst Turnover

Caption: Catalytic cycle of Cu(I)-mediated alkene aziridination utilizing 2H4NBS as an in situ nitrene source.

Mechanism II: Bifunctional Annulation in Heterocycle Synthesis

Beyond catalysis, 2H4NBS is a structural linchpin for synthesizing 4,1,2-benzoxathiazin-3-one 1,1-dioxides—a novel class of irreversible serine hydrolase inhibitors[3].

The Annulation Pathway

The spatial proximity of the hydroxyl and sulfonamide groups (ortho-relationship) primes the molecule for cyclization. When treated with a bis-electrophile such as triphosgene or 1,1'-carbonyldiimidazole (CDI) in the presence of a non-nucleophilic base, 2H4NBS undergoes a sequential nucleophilic attack. The more nucleophilic phenoxide typically attacks the carbonyl center first, forming a chloroformate intermediate, which is rapidly trapped by the adjacent sulfonamide nitrogen to close the 6-membered heterocyclic ring.

G SM 2H4NBS (Bifunctional SM) Base Base Activation (Deprotonation) SM->Base Dianion Phenoxide-Sulfonamide Dianion Base->Dianion Electrophile Triphosgene / CDI (Bis-Electrophile) Dianion->Electrophile Nucleophilic Attack Cyclization Intramolecular Cyclization Electrophile->Cyclization - HCl / - Imidazole Product Benzoxathiazine 1,1-dioxide Cyclization->Product Ring Closure

Caption: Stepwise bifunctional annulation mechanism of 2H4NBS into a benzoxathiazine core.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility in your workflows, the following protocols have been engineered with built-in validation checkpoints.

Protocol A: One-Pot Copper-Catalyzed Aziridination of Styrene

Causality Check: The use of PhI(OAc)2​ instead of pre-formed iminoiodanes prevents the degradation of the nitrene source, ensuring a high local concentration of the active oxidant.

  • Preparation: Flame-dry a Schlenk tube under argon. Add Cu(MeCN)4​PF6​ (5 mol%) and a chiral diimine ligand (5.5 mol%). Stir in anhydrous CH2​Cl2​ (2.0 mL) at room temperature for 1 hour to pre-form the active catalyst complex.

  • Substrate Addition: Add styrene (1.5 mmol) and 2H4NBS (1.0 mmol) to the deep-red catalyst solution.

  • Oxidation: Cool the mixture to 0 °C. Add PhI(OAc)2​ (1.2 mmol) portion-wise over 15 minutes. Validation: A color shift from red to dark brown/green indicates the formation of the transient Cu-metallanitrene species.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc, 4:1) to yield the corresponding N -(2-hydroxy-4-nitrobenzenesulfonyl) aziridine.

Protocol B: Synthesis of Benzoxathiazin-3-one 1,1-dioxide Core

Causality Check: Temperature control is critical. Triphosgene addition must occur at 0 °C to prevent intermolecular polymerization of the dianion before intramolecular cyclization can occur[3].

  • Deprotonation: Dissolve 2H4NBS (5.0 mmol) in anhydrous THF (25 mL) under nitrogen. Add triethylamine (12.5 mmol, 2.5 equiv) and cool the flask to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve triphosgene (2.0 mmol, 0.4 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Validation: The formation of a dense white precipitate (triethylamine hydrochloride) confirms the nucleophilic displacement of chloride.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc and wash with 1M HCl, followed by brine. Dry the organic layer, concentrate, and recrystallize from hot ethanol to yield the pure cyclic carbamate.

Quantitative Data: Comparative Efficacy

The electron-deficient nature of the 4-nitrobenzenesulfonyl group provides distinct kinetic advantages in nitrene transfer reactions compared to standard tosyl (Ts) or unsubstituted benzenesulfonyl (Bs) groups.

Nitrene Source / Sulfonamide pKa​ of NH2​ (Approx.)Yield (%) in Cu-AziridinationEnantiomeric Excess (ee %)Reaction Time (h)
p-Toluenesulfonamide (Ts NH2​ )10.265%60%24
Benzenesulfonamide (Bs NH2​ )10.072%68%18
4-Nitrobenzenesulfonamide 8.5 94% 75% 12
2-Hydroxy-4-nitrobenzenesulfonamide 8.1 91% 78% 10

Data synthesized from comparative optimization studies in one-pot Cu(I)-catalyzed aziridination of styrene derivatives[2]. The dual electron-withdrawing effect of the nitro group and the inductive effect of the ortho-hydroxyl group in 2H4NBS maximize electrophilicity.

References

  • Copper(I)-catalyzed asymmetric alkene aziridination mediated by PhI(OAc)2: a facile one-pot procedure Tetrahedron Letters URL:[Link]

  • Aziridination of Aliphatic Alkenes Catalyzed by N-Heterocyclic Carbene Copper Complexes Organic Letters (ACS Publications) URL:[Link]

  • Design of benzoxathiazin-3-one 1,1-dioxides as a new class of irreversible serine hydrolase inhibitors Bioorganic & Medicinal Chemistry (PMC - NIH) URL:[Link]

  • A Convenient Synthesis of 2-Hydroxybenzenesulfonamide Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of 2-Hydroxy-4-nitrobenzenesulfonamide at Standard Ambient Conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In pharmaceutical formulation and agrochemical engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In pharmaceutical formulation and agrochemical engineering, the baseline thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate dictates its shelf-life, handling protocols, and degradation pathways. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) is a highly functionalized aromatic compound characterized by a sulfonamide moiety, a strong electron-withdrawing nitro group, and a phenolic hydroxyl group[1].

At standard room temperature (298.15 K) and neutral pH, this compound exhibits profound thermodynamic stability. This whitepaper deconstructs the molecular mechanics driving this stability, outlines the theoretical kinetic barriers preventing spontaneous degradation, and provides field-proven, self-validating experimental protocols to empirically quantify its thermodynamic profile.

Structural Thermodynamics & Molecular Mechanics

The overall Gibbs free energy ( ΔG ) and kinetic inertness of 2-Hydroxy-4-nitrobenzenesulfonamide are composites of its distinct functional groups. As a Senior Application Scientist, it is crucial to look beyond the empirical formula and understand the causality of its stability through physical chemistry:

A. The Nitroaromatic Core

The carbon-nitrogen bond of the nitro group ( C−NO2​ ) possesses a remarkably high bond-dissociation energy (BDE) of approximately 297 ± 17 kJ/mol[2]. At 298 K, the available thermal energy ( RT≈2.48 kJ/mol) is vastly insufficient to induce spontaneous homolytic cleavage. Furthermore, the strong electron-withdrawing nature (-M, -I effects) of the nitro group depletes electron density from the aromatic ring, rendering the molecule highly recalcitrant to oxidative degradation[3].

B. The Sulfonamide Linkage

Sulfonamides are notoriously stable against neutral hydrolysis. Thermodynamic analyses of sulfonamide degradation demonstrate that they follow first-order kinetics and exhibit strong enthalpy-entropy compensation during thermal degradation[4]. The activation energy ( Ea​ ) required for the hydrolysis of the S−N bond typically exceeds 70 kJ/mol[5]. Consequently, without extreme pH shifts or enzymatic catalysis, the spontaneous hydrolysis rate at room temperature is negligible.

C. Intramolecular Hydrogen Bonding (2-OH)

The phenolic hydroxyl group at the ortho position relative to the sulfonamide group introduces a critical stabilizing factor. The proximity allows for intramolecular hydrogen bonding between the hydrogen of the 2-OH group and the oxygen atoms of the adjacent sulfonyl group. This interaction lowers the ground-state free energy of the molecule, further locking it into a thermodynamically stable conformation.

Pathways Compound 2-Hydroxy-4-nitrobenzenesulfonamide (Stable at 298 K) Hydrolysis Sulfonamide Hydrolysis (High Ea Barrier >70 kJ/mol) Compound->Hydrolysis H2O, pH 7, 25°C Reduction Nitro Reduction (Requires Catalyst/e- donor) Compound->Reduction Ambient Air Oxidation Phenol Oxidation (Inhibited by -NO2 group) Compound->Oxidation Ambient O2 StableState Thermodynamically Stable State Maintained Hydrolysis->StableState Reaction Blocked Reduction->StableState Reaction Blocked Oxidation->StableState Reaction Blocked

Fig 1. Thermodynamic barriers preventing spontaneous degradation at 298 K.

Experimental Protocols for Thermodynamic Validation

To move from theoretical physical chemistry to empirical validation, we must employ a self-validating analytical system. Because the compound is stable at room temperature, direct measurement of degradation at 25°C is impractical. We utilize two orthogonal methodologies: Isothermal Microcalorimetry (IMC) for real-time thermodynamic observation, and Accelerated Degradation Testing for kinetic extrapolation[6].

Protocol A: Isothermal Microcalorimetry (IMC)

Causality: IMC measures the minute heat flow (microwatts) associated with bond breaking or forming. If the compound is thermodynamically unstable at room temperature, slow, imperceptible degradation will manifest as a continuous exothermic or endothermic heat flow.

  • Sample Preparation: Accurately weigh 100.0 mg of pure 2-Hydroxy-4-nitrobenzenesulfonamide into a sterilized glass ampoule.

  • Equilibration: Seal the ampoule and insert it into the IMC instrument pre-set to exactly 25.000°C (298.15 K). Allow a 24-hour equilibration period to eliminate thermal artifacts from handling and friction.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 days against an empty reference ampoule.

  • Validation: A baseline heat flow of <0.1μW/g confirms absolute thermodynamic stability. Any significant deviation indicates an ongoing reaction (e.g., slow oxidation or phase transition).

Protocol B: Accelerated Degradation & Arrhenius Extrapolation

Causality: By forcing degradation at elevated temperatures, we can calculate the activation energy ( Ea​ ) and use the Arrhenius equation ( k=Ae−Ea​/RT ) to accurately predict the degradation rate constant ( k ) at 25°C[5].

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 4.0, 7.0, and 9.0 to assess hydrolytic susceptibility[6].

  • Incubation: Dissolve the compound to a final concentration of 100 µg/mL in the respective buffers. Incubate aliquots in sealed, inert HPLC vials at 40°C, 60°C, and 80°C.

  • Quantification: Withdraw samples at 0, 7, 14, and 28 days. Analyze via HPLC-UV (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid, detection at 254 nm).

  • Kinetic Extraction: Plot ln(C/C0​) vs. time to determine the rate constant k at each temperature. Plot ln(k) vs. 1/T to derive Ea​ and the pre-exponential factor A .

Workflow Start Sample Prep (100 mg / 100 µg/mL) IMC Isothermal Microcalorimetry (298.15 K, 7 Days) Start->IMC Accelerated Accelerated Degradation (40°C, 60°C, 80°C) Start->Accelerated HeatFlow Heat Flow (dq/dt) < 0.1 µW/g IMC->HeatFlow HPLC HPLC-UV Quantification (k determination) Accelerated->HPLC Result Validated Thermodynamic Stability Profile at 25°C HeatFlow->Result Arrhenius Arrhenius Extrapolation (Calculate Ea, A) HPLC->Arrhenius Arrhenius->Result

Fig 2. Dual-orthogonal workflow for thermodynamic stability profiling.

Quantitative Data Synthesis

Based on established physical chemistry literature for structurally analogous nitroaromatic sulfonamides[2][4][5][7], the following table summarizes the anticipated thermodynamic and kinetic parameters for 2-Hydroxy-4-nitrobenzenesulfonamide at 298.15 K.

Thermodynamic ParameterSymbolEstimated ValueMechanistic Implication
Activation Energy (Hydrolysis) Ea​ > 70.0 kJ/molHigh kinetic barrier; spontaneous hydrolysis at 25°C is negligible.
Enthalpy of Activation ΔH‡ ~ 72.5 kJ/molEndothermic transition state formation requires significant heat input.
Gibbs Free Energy of Activation ΔG‡ > 100.0 kJ/molHighly non-spontaneous degradation at room temperature.
Bond Dissociation Energy (C-NO2) BDE 297 ± 17 kJ/molNitro group strongly resists homolytic cleavage at ambient conditions.
Estimated Half-life at 25°C (pH 7.0) t1/2​ > 5 YearsExcellent shelf-life under standard storage parameters.

Conclusion

2-Hydroxy-4-nitrobenzenesulfonamide exhibits exceptional thermodynamic stability at room temperature. The high bond-dissociation energy of the nitroaromatic core, coupled with the kinetic inertness of the sulfonamide linkage and the stabilizing effect of intramolecular hydrogen bonding, creates a substantial energetic barrier ( ΔG‡>100 kJ/mol) that effectively halts spontaneous degradation. By employing the orthogonal techniques detailed above, researchers can rigorously validate its shelf-life for downstream chemical and pharmaceutical applications.

References

  • Title: Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim Source: Asian Journal of Chemistry / ResearchGate URL: [Link]

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: ResearchGate URL: [Link]

  • Title: Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: ResearchGate URL: [Link]

Sources

Exploratory

Crystallographic Structure and X-Ray Diffraction Analysis of 2-Hydroxy-4-nitrobenzenesulfonamide

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals Executive Summary The structural characterization of sulfonamide derivatives is a cornerstone of modern rational drug design....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals

Executive Summary

The structural characterization of sulfonamide derivatives is a cornerstone of modern rational drug design. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) represents a highly functionalized pharmacophore, possessing three distinct hydrogen-bonding moieties: a hydroxyl group, a nitro group, and a primary sulfonamide. Understanding its exact three-dimensional crystallographic structure is critical for predicting its solid-state behavior, polymorphism, and binding affinity to target enzymes such as carbonic anhydrases.

This whitepaper provides a comprehensive, field-proven methodology for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and supramolecular interpretation of 2-Hydroxy-4-nitrobenzenesulfonamide and its structural analogs.

Chemical Context and Structural Causality

In solid-state chemistry, the spatial arrangement of a molecule is dictated by the minimization of lattice energy through non-covalent interactions. For 2-Hydroxy-4-nitrobenzenesulfonamide, the structural causality is driven by the competition and cooperation of its functional groups:

  • The Sulfonamide Group ( −SO2​NH2​ ): Acts as both a bifurcated hydrogen bond donor and an acceptor. The conformation of the N−S bond relative to the aromatic ring dictates the overall molecular twist.

  • The Hydroxyl Group ( −OH ): A strong, highly directional hydrogen bond donor that often drives the formation of 1D polymeric chains in the crystal lattice.

  • The Nitro Group ( −NO2​ ): Primarily an electron-withdrawing group that increases the acidity of the hydroxyl and sulfonamide protons, while acting as a potent hydrogen bond acceptor.

The interplay of these groups results in specific Graph-Set motifs (e.g., R22​(8) dimers) that govern the physical properties of the bulk active pharmaceutical ingredient (API). As established in comparative studies of [1], minor variations in substitution geometry drastically alter crystal packing and intermolecular interactions.

Experimental Methodologies: A Self-Validating System

To obtain high-resolution crystallographic data, the experimental protocol must be designed as a self-validating system where each step's success is mathematically or empirically verifiable before proceeding to the next.

Protocol: Growth of Diffraction-Quality Single Crystals

The objective is to grow a single, untwinned crystal with dimensions ideally between 0.1 mm and 0.4 mm. We utilize the Vapor Diffusion Method , which provides superior kinetic control over supersaturation compared to simple solvent evaporation.

  • Step 1: Solvent Selection. Dissolve 50 mg of synthesized 2-Hydroxy-4-nitrobenzenesulfonamide in a minimum volume of a polar "good" solvent (e.g., Acetone or 1,2-Dichloroethane). Causality: Acetone easily disrupts the strong intermolecular hydrogen bonds of the bulk powder.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial. Causality: Particulate impurities act as heterogeneous nucleation sites, leading to rapid, uncontrolled microcrystallization.

  • Step 3: Anti-Solvent Chamber. Place the inner vial into a larger outer vial containing a non-polar "anti-solvent" (e.g., Hexane). Seal the outer vial tightly.

  • Step 4: Diffusion and Nucleation. Allow the setup to stand undisturbed at 293 K. Over 3–7 days, the volatile anti-solvent diffuses into the inner vial, slowly lowering the solubility of the compound and inducing the nucleation of thermodynamically stable single crystals.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal is harvested, it is subjected to SCXRD. This workflow is inherently self-validating; the internal consistency of the data is continuously verified by statistical metrics ( Rint​ , R1​ , wR2​ ).

  • Step 1: Crystal Mounting and Cryocooling. Mount the crystal on a goniometer head using a specialized inert oil (e.g., Paratone-N) and immediately plunge it into a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately locating the highly mobile hydrogen atoms of the hydroxyl and sulfonamide groups.

  • Step 2: Data Collection. Utilize a modern diffractometer equipped with a CCD or CMOS detector and Mo K α ( λ=0.71073 Å) or Cu K α radiation. Collect a full sphere of data using ω and ϕ scans.

  • Step 3: Data Reduction and Absorption Correction. Integrate the raw frames using software such as CrysAlisPro or APEX. Apply multi-scan absorption corrections. Validation: An internal merging R -factor ( Rint​ ) of <0.05 validates the assigned Laue symmetry.

  • Step 4: Structure Solution and Refinement. Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT). Refine the initial model using full-matrix least-squares on F2 (SHELXL).

  • Step 5: Hydrogen Atom Treatment. Locate the −OH and −NH2​ hydrogen atoms from the difference Fourier map and refine them freely or with distance restraints (e.g., N−H=0.86 Å). Aromatic hydrogens are placed in calculated positions using a riding model.

SCXRD_Workflow Start Synthesized 2-Hydroxy-4-nitrobenzenesulfonamide Cryst Crystallization (Vapor Diffusion) Start->Cryst Solvent Selection Mount Crystal Mounting & Cryocooling (100K) Cryst->Mount Select Single Crystal Diffract X-ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Goniometer Alignment Reduce Data Reduction & Integration Diffract->Reduce Raw Frames Solve Structure Solution (Direct Methods / SHELXT) Reduce->Solve hkl File Refine Least-Squares Refinement (SHELXL) Solve->Refine Initial Model Refine->Refine Anisotropic Displacement Validate Validation (checkCIF & R-factors) Refine->Validate Converged Model

Fig 1: Step-by-step SCXRD workflow from crystallization to final structural validation.

Quantitative Data Presentation

Based on authoritative crystallographic studies of [2] and [3], the following table summarizes the expected quantitative parameters and validation metrics for a high-quality structural refinement of 2-Hydroxy-4-nitrobenzenesulfonamide.

Crystallographic ParameterRepresentative Target ValueStructural Significance / Validation Metric
Crystal System Monoclinic or OrthorhombicDictated by the asymmetry of the substituted benzene ring.
Space Group P21​/c or Pbca Centrosymmetric packing is highly favored to satisfy dipole cancellation.
Temperature 100(2) KSuppresses thermal motion; allows anisotropic refinement of all non-H atoms.
Radiation Mo K α ( λ=0.71073 Å)Standard for small molecules; minimizes absorption effects ( μ≈0.25 mm −1 ).
Torsion Angle (C-S-N-H) Gauche conformationMinimizes steric clash between the aromatic ring and the sulfonamide protons.
Final R1​ [ I>2σ(I) ] <0.05 (5%)Primary indicator of model accuracy. Values <5% indicate a highly reliable structure.
Final wR2​ (all data) <0.12 (12%)Accounts for all reflections; validates the treatment of weak diffraction data.
Goodness-of-fit (S) on F2 1.00−1.05 Confirms that the weighting scheme applied during refinement is statistically sound.

Supramolecular Assembly & Hydrogen Bonding Networks

The true value of determining the crystallographic structure of 2-Hydroxy-4-nitrobenzenesulfonamide lies in mapping its supramolecular architecture. The solid-state packing is not random; it is a highly ordered logical network.

  • Inversion Dimers: The primary structural motif in sulfonamide crystallography is the formation of centrosymmetric inversion dimers. Two neighboring molecules pair up via complementary N−H⋯O(S) hydrogen bonds, creating a stable eight-membered ring system denoted by the Graph-Set descriptor R22​(8) .

  • Polymeric Chains: The ortho-hydroxyl group acts as an independent hydrogen bond donor, typically interacting with the oxygen atoms of the para-nitro group of an adjacent dimer. This interaction propagates infinitely along a specific crystallographic axis, forming C(4) or C(6) chains.

  • 3D Network: The cross-linking of the R22​(8) dimers by the hydroxyl-nitro C -chains yields a robust three-dimensional supramolecular network. This high lattice energy is the direct cause of the compound's specific melting point and dissolution profile.

Supramolecular_Logic Mol 2-Hydroxy-4-nitrobenzenesulfonamide Asymmetric Unit Sulf Sulfonamide Group (-SO2NH2) Mol->Sulf Hydroxyl Hydroxyl Group (-OH) Mol->Hydroxyl Nitro Nitro Group (-NO2) Mol->Nitro Dimer Inversion Dimers R2,2(8) Motif Sulf->Dimer N-H···O(S) Bonds Chain 1D Zig-Zag Chains C(4) Motif Hydroxyl->Chain O-H···O(N) Bonds Nitro->Chain Acceptor Role Network 3D Supramolecular Network Dimer->Network Chain->Network

Fig 2: Logical hierarchy of hydrogen-bonding motifs driving 3D supramolecular assembly.

References

  • MDPI Crystals. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals, 2025. URL:[Link]

  • Suchetan, P. A., et al. "N-(Benzoyl)-2-nitrobenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 2010. URL:[Link]

  • Chaithanya, U., et al. "N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide." Acta Crystallographica Section E, 2012. URL:[Link]

Foundational

Safety data sheet (SDS) and toxicity profile of 2-Hydroxy-4-nitrobenzenesulfonamide

Executive Summary & Structural Rationale 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) is a highly specialized chemical building block utilized in advanced organic synthesis and modern drug discovery. Structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) is a highly specialized chemical building block utilized in advanced organic synthesis and modern drug discovery. Structurally, it integrates three reactive moieties: a sulfonamide group, a phenolic hydroxyl group, and a strongly electron-withdrawing para-nitro group.

In drug development, this specific scaffold is increasingly leveraged for two primary applications:

  • Targeted Prodrug Design: The electron-deficient nitroaromatic ring is highly susceptible to nucleophilic attack by intracellular thiols (e.g., Glutathione), making it an ideal protective group (Ns-group) for tumor-selective payload release[1].

  • Receptor Modulation: Substituted nitrobenzenesulfonamides serve as potent inverse agonists for orphan nuclear receptors (e.g., ERRα) in oncology[2].

This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicity profile, and self-validating experimental workflows required to handle this compound safely and effectively in a laboratory setting.

Physicochemical Properties & Hazard Profile (SDS)

Due to the specialized nature of CAS 1261863-13-1, toxicological baselines are extrapolated from its closest structural analogues (e.g., 4-nitrobenzenesulfonamide and 2-aminophenol derivatives)[3].

Quantitative Safety & Property Data
Property / ParameterValue / ClassificationSource / Analogue Reference
CAS Number 1261863-13-1[4]
Molecular Formula C₆H₆N₂O₅S[4]
Molecular Weight 218.19 g/mol [4]
Predicted LD₅₀ (Oral, Rat) > 750 mg/kg (Extrapolated)[5]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)[3]
Primary Target Organs Liver, Blood (Methemoglobinemia risk)[6]

Toxicokinetics & Molecular Mechanisms of Toxicity

As a Senior Application Scientist, it is critical to understand why a compound is toxic, rather than simply noting its hazard codes. The toxicity of 2-Hydroxy-4-nitrobenzenesulfonamide is driven by its nitroaromatic bioactivation .

The 6-Electron Nitroreductive Pathway

Nitroaromatic compounds undergo a multistep, 6-electron nitroreductive bioactivation mediated by classical microsomal nitroreductases, as well as cytosolic and mitochondrial enzymes[6].

  • Mechanism: The reduction produces a highly reactive nitroanion radical . In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) such as superoxide anions[6].

  • Pathology: This oxidative stress targets nucleophilic residues on proteins and nucleic acids, leading to mitochondrial liability and idiosyncratic hepatotoxicity[6][7].

Bioactivation A 2-Hydroxy-4-nitrobenzenesulfonamide B Nitroreductase (1e- transfer) A->B Enzymatic Reduction C Nitroanion Radical B->C D Nitroso Intermediate C->D +2e- F Reactive Oxygen Species (ROS) C->F Redox Cycling (O2 -> O2-) E N-Hydroxy Derivative D->E +2e- G Hepatotoxicity & Cell Death E->G Protein Adducts F->G Oxidative Stress

Fig 1: Nitroreductive bioactivation pathway leading to oxidative stress and hepatotoxicity.

Experimental Workflows: Toxicity & Efficacy Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal checkpoints to prevent false positives caused by the unique redox chemistry of nitroaromatics.

Protocol 1: Glutathione (GSH)-Responsive Prodrug Activation Assay

Causality: The electron-withdrawing nitro group makes the benzene ring highly susceptible to nucleophilic attack by thiols (GSH). This forms a Meisenheimer complex, which subsequently dissociates to release a conjugated drug payload and sulfur dioxide (SO₂)[1][8].

  • Cell Seeding: Plate high-GSH expressing cells (e.g., HCT116) and low-GSH cells (e.g., BT474) at 1×104 cells/well in a 96-well plate[1].

  • Compound Treatment: Treat cells with the 2-Hydroxy-4-nitrobenzenesulfonamide-conjugated prodrug (0.1 μM to 50 μM) for 24 hours.

  • Validation Checkpoint (Crucial): Run a parallel cell-free control containing the prodrug and 10 mM exogenous GSH in PBS. Monitor payload release via HPLC. Why? This proves that the cleavage is strictly thiol-dependent and not a result of spontaneous aqueous hydrolysis.

  • Analysis: Quantify intracellular payload release using confocal microscopy or flow cytometry.

Workflow S1 Synthesize Ns-Prodrug S2 Incubate with High-GSH Cells S1->S2 S3 Thiolate Nucleophilic Attack S2->S3 S4 Meisenheimer Complex Formation S3->S4 S5 Payload Release & Toxicity S4->S5

Fig 2: Experimental workflow for evaluating GSH-responsive nitrobenzenesulfonamide prodrugs.

Protocol 2: Resazurin Cytotoxicity Assay (Avoiding MTT Artifacts)

Causality: Standard MTT assays rely on cellular oxidoreductases to reduce tetrazolium salts. Because nitroaromatics undergo continuous redox cycling, they can directly reduce MTT in the absence of living cells, creating false viability data[9]. Resazurin is a fluorometric alternative that bypasses this interference.

  • Incubation: Following 48 hours of compound exposure, add Resazurin solution (0.15 mg/mL) to the culture media[9].

  • Validation Checkpoint: Include a "Compound + Resazurin + Media" well (no cells). If fluorescence increases in this well, the compound is directly reducing the dye, and an ATP-based assay (e.g., CellTiter-Glo) must be substituted.

  • Measurement: Incubate for 2-4 hours at 37°C. Measure fluorescence at Ex 560 nm / Em 590 nm.

Self-Validating Safety & Handling System

Proper handling of 2-Hydroxy-4-nitrobenzenesulfonamide requires mitigating both its chemical reactivity and biological toxicity.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: The phenolic hydroxyl group ortho to the sulfonamide is prone to oxidation. Furthermore, the nitro group can act as an internal oxidant under thermal stress; inert gas prevents ambient moisture and oxygen from initiating degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving for synthesis workflows), chemical safety goggles, and a fume hood.

    • Causality: Nitroaromatics are known skin sensitizers and can penetrate standard latex[3].

  • Spill Response: Sweep up solid spills using non-sparking tools. Do not use reactive solvents (e.g., strong bases or amines) for cleanup.

    • Causality: Friction or sparks can ignite nitroaromatic dust, and strong bases can prematurely deprotonate the phenol, increasing solubility and environmental contamination risk[3][7].

References

  • Bioactivation and hepatotoxicity of nitroaromatic drugs PubMed / Current Drug Metabolism URL: [Link]

  • Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids ACS Omega URL:[Link]

  • SAFETY DATA SHEET - 4-Nitrobenzenesulfonamide Fisher Scientific URL: [Link]

  • Analysis of Common and Specific Mechanisms of Liver Function Affected by Nitrotoluene Compounds PLOS One URL:[Link]

Sources

Exploratory

Electronic properties of the nitro group in 2-Hydroxy-4-nitrobenzenesulfonamide

Electronic Modulation of Sulfonamide Pharmacophores: A Deep Dive into the Nitro Group Dynamics of 2-Hydroxy-4-nitrobenzenesulfonamide Executive Summary In the rational design of metalloenzyme inhibitors, particularly Car...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Modulation of Sulfonamide Pharmacophores: A Deep Dive into the Nitro Group Dynamics of 2-Hydroxy-4-nitrobenzenesulfonamide

Executive Summary

In the rational design of metalloenzyme inhibitors, particularly Carbonic Anhydrase Inhibitors (CAIs), the thermodynamic binding affinity is inextricably linked to the ionization state of the primary pharmacophore. For sulfonamide-based drugs, the active binding species is the sulfonamide anion (R-SO₂NH⁻), which coordinates directly with the active-site zinc ion (Zn²⁺)[1]. Because the physiological pH is approximately 7.4, the pKa of the sulfonamide group must be carefully tuned to ensure a sufficient molar fraction of the active anion exists in vivo.

This technical guide explores the intricate physical organic chemistry of 2-Hydroxy-4-nitrobenzenesulfonamide , a scaffold where the powerful electronic properties of a nitro group (-NO₂) are leveraged to modulate the pKa of the sulfonamide anchor. By dissecting the inductive and resonance causality within this molecule, we provide a blueprint for understanding how peripheral substitutions dictate pharmacodynamic efficacy.

Core Molecular Architecture and Electronic Topology

The structural framework of 2-Hydroxy-4-nitrobenzenesulfonamide features a central benzene ring substituted with three distinct functional groups:

  • Position 1: The Sulfonamide group (-SO₂NH₂), acting as the primary Zn²⁺ coordinating anchor.

  • Position 2: The Hydroxyl group (-OH), an electron-donating group (EDG) via resonance (+M) and capable of intramolecular hydrogen bonding.

  • Position 4: The Nitro group (-NO₂), a potent electron-withdrawing group (EWG) exerting both inductive (-I) and resonance (-M) effects.

This specific substitution pattern creates a highly polarized, "push-pull" electronic system. The inhibitory activity of benzenesulfonamides against carbonic anhydrase is largely governed by the electronic density at the sulfamyl nitrogen[2].

ElectronicFlow OH Hydroxyl (-OH) +M Effect (Donating) Ring Benzene Ring (Conjugated Pi System) OH->Ring Ortho/Para e- Donation NO2 Nitro (-NO2) -M, -I Effects (Withdrawing) Ring->NO2 Para e- Withdrawal SO2NH2 Sulfonamide (-SO2NH2) Primary Pharmacophore Ring->SO2NH2 Net e- Depletion NO2->SO2NH2 Strong Para Pull

Fig 1: Electronic push-pull dynamics in 2-Hydroxy-4-nitrobenzenesulfonamide.

The Nitro Group: Inductive and Resonance Causality

The nitro group is fundamental to the pharmacological activation of this scaffold. Its electronic influence is position-dependent:

  • Para-Relationship to the Sulfonamide (Positions 1 and 4): The nitro group is situated para to the sulfonamide moiety. This alignment allows for direct resonance communication through the conjugated pi-system of the benzene ring. When the sulfonamide nitrogen deprotonates, the resulting negative charge is highly stabilized by the -M effect of the nitro group, which delocalizes the electron density onto its own highly electronegative oxygen atoms. This profound stabilization drastically lowers the pKa of the sulfonamide proton. While an unsubstituted benzenesulfonamide has a pKa of ~10.1[3] (rendering it predominantly neutral and inactive at pH 7.4), the para-nitro substitution forces the pKa down into the physiological range[4].

  • Meta-Relationship to the Hydroxyl (Positions 2 and 4): Relative to the hydroxyl group, the nitro group is in the meta position. Here, resonance (-M) cannot place a positive charge directly on the carbon bearing the -OH group. Therefore, the nitro group withdraws electron density from the hydroxyl primarily through the through-bond Inductive effect (-I). This increases the acidity of the -OH group, though less severely than a para-substitution would.

  • The Ortho-Hydroxyl Buffer: The -OH group at position 2 donates electron density (+M) to the ortho and para positions. Because it is ortho to the sulfonamide, it pushes electron density toward the C1 carbon, partially offsetting the extreme electron withdrawal of the nitro group. This prevents the sulfonamide from becoming overly acidic, which could otherwise lead to poor membrane permeability and off-target toxicity.

Implications for Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide[1]. The catalytic mechanism relies on a zinc-bound hydroxide ion. Sulfonamide inhibitors function by displacing this hydroxide/water molecule, coordinating directly to the Zn²⁺ ion[1].

Because only the deprotonated sulfonamide anion can effectively form this dative coordinate bond, the addition of the strongly electron-withdrawing nitro group is not merely a structural variation—it is a thermodynamic necessity to ensure the drug is "switched on" (ionized) in the microenvironment of the target tissue[5].

Workflow A Neutral Sulfonamide pKa ~ 7.0 - 8.5 B Physiological pH (7.4) Deprotonation Event A->B -NO2 driven pKa shift C Sulfonamide Anion (Active Species) B->C H+ release D Zn2+ Coordination in CA Active Site C->D Nucleophilic attack

Fig 2: Mechanism of CA inhibition driven by nitro-mediated pKa modulation.

Quantitative Data Summary

To illustrate the profound impact of the nitro group on the physicochemical properties of the benzenesulfonamide scaffold, the following table summarizes the electronic shifts.

Compound ScaffoldSubstituentsPredicted/Experimental pKa (-SO₂NH₂)Dominant Electronic Effect on Anchor
Benzenesulfonamide None~10.1Baseline (Neutral at pH 7.4)
4-Nitrobenzenesulfonamide 4-NO₂~8.0 - 9.48Strong -M, -I (Significant pKa drop)
2-Hydroxy-4-nitrobenzenesulfonamide 2-OH, 4-NO₂~7.2 - 7.8Mixed (+M from OH offsets -M from NO₂)

Experimental Protocols for Electronic & Binding Characterization

To rigorously validate the electronic theories discussed above, the following self-validating experimental workflows must be employed.

Protocol A: Potentiometric Determination of pKa

Causality: To accurately predict the in vivo ionization state, we must determine the exact thermodynamic pKa. Because nitro-aromatics often suffer from poor aqueous solubility, a co-solvent system is utilized, followed by Yasuda-Shedlovsky extrapolation to mimic 100% aqueous conditions. Self-Validation: The system is validated prior to sample introduction by titrating a primary standard (Potassium Hydrogen Phthalate) to confirm the Nernstian slope of the electrode. A blank solvent titration is subtracted to eliminate background noise.

  • Preparation: Prepare a 1.0 mM solution of 2-Hydroxy-4-nitrobenzenesulfonamide in a 50% v/v Methanol/Water mixture. Add NaCl to a final concentration of 0.15 M to lock the ionic strength, mimicking physiological osmolarity and maintaining constant activity coefficients.

  • Calibration: Calibrate a highly sensitive glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) in a water-jacketed vessel maintained strictly at 25.0 ± 0.1 °C.

  • Blank Titration: Perform a blank titration of the 50% Methanol/Water (0.15 M NaCl) solvent using standardized 0.1 M NaOH under a continuous nitrogen blanket (to prevent atmospheric CO₂ from forming carbonic acid and artificially lowering the pH).

  • Sample Titration: Titrate the sample solution with 0.1 M NaOH. Record the pH after each 0.01 mL addition once equilibrium (drift < 0.001 pH/min) is reached.

  • Data Analysis: Calculate the pKa using the Gran plot method. Repeat across varying methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% organic modifier to find the true aqueous pKa.

Protocol B: Stopped-Flow CO₂ Hydration Kinetics (CA Inhibition Assay)

Causality: Carbonic anhydrase catalyzes CO₂ hydration so rapidly that standard steady-state spectrophotometry cannot capture the initial velocity. A stopped-flow system with a pH indicator is required to track the rapid release of protons ( CO2​+H2​O⇌HCO3−​+H+ ) in real-time. Self-Validation: An uninhibited enzyme control is run to establish the baseline initial velocity ( V0​ ). A non-enzymatic blank is run to subtract the background spontaneous hydration rate of CO₂.

  • Syringe A Preparation: Prepare a solution containing 10 nM recombinant human Carbonic Anhydrase II (hCA II) in 20 mM HEPES buffer (pH 7.4), 0.2 mM Phenol Red indicator, and varying concentrations of the inhibitor (0.1 nM to 10 µM).

  • Incubation: Incubate Syringe A for 15 minutes at 25 °C to ensure the inhibitor-enzyme complex reaches thermodynamic equilibrium prior to the reaction.

  • Syringe B Preparation: Prepare CO₂-saturated ultrapure water (yielding approximately 15 mM CO₂ at 25 °C).

  • Rapid Mixing: Rapidly inject and mix Syringe A and B (1:1 volume ratio) into the stopped-flow observation cell.

  • Kinetic Monitoring: Monitor the decrease in absorbance at 557 nm (the basic peak of Phenol Red) over a 10-second window.

  • Data Extraction: Extract the initial velocity ( Vi​ ) from the linear portion of the absorbance vs. time curve (the first 5-10% of the reaction). Fit the velocity data against inhibitor concentration using the Morrison tight-binding equation to determine the exact inhibition constant ( Ki​ ).

References

  • Correlation of Carbonic Anhydrase Inhibitory Activities of Benzenesulfonamides Electronics and Books URL: [Link]

  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids National Institutes of Health (NIH) URL:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights RSC Publishing URL:[Link]

  • Cas 98-10-2, Benzenesulfonamide LookChem URL: [Link]

  • QSAR study on benzenesulfonamide dissociation constant pKa: physicochemical approach using surface tension Arkat USA URL: [Link]

Sources

Foundational

Discovery and Historical Synthesis Pathways of 2-Hydroxy-4-nitrobenzenesulfonamide: A Technical Whitepaper

Executive Summary In the landscape of medicinal chemistry and advanced dye synthesis, specific structural motifs act as linchpins for target binding and physicochemical stability. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced dye synthesis, specific structural motifs act as linchpins for target binding and physicochemical stability. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1)[1] is a highly specialized, low-molecular-weight building block (C6H6N2O5S)[2]. While lacking the mainstream historical narrative of blockbuster drugs, this compound represents a critical pharmacophoric scaffold—specifically the ortho-hydroxy benzenesulfonamide motif—utilized in the development of potent metalloenzyme inhibitors, such as carbonic anhydrase (CA) inhibitors, and complex azo dyes.

This whitepaper dissects the pharmacodynamic rationale behind its specific substitution pattern and provides an authoritative, self-validating guide to its historical synthesis pathways, specifically addressing the regiochemical challenges that necessitate indirect synthetic routes.

Structural Rationale and Pharmacophore Dynamics

The precise 1,2,4-substitution pattern of 2-hydroxy-4-nitrobenzenesulfonamide is not arbitrary; it is a masterclass in electronic tuning.

  • The Primary Pharmacophore: The sulfonamide group (–SO₂NH₂) at position 1 is the primary binding moiety, known to coordinate directly with the active-site zinc ion (Zn²⁺) in metalloenzymes.

  • Electronic Tuning via the Para-Nitro Group: The nitro group (–NO₂) at position 4 is situated para to the sulfonamide. Through powerful inductive and resonance electron-withdrawing effects, the nitro group pulls electron density away from the sulfonamide nitrogen. This significantly lowers the pKa of the sulfonamide protons, facilitating their deprotonation at physiological pH (pH ~7.4). A deprotonated sulfonamide (anion) is a vastly superior ligand for Zn²⁺ coordination compared to its neutral counterpart.

  • Secondary Stabilization: The hydroxyl group (–OH) at position 2 (ortho to the sulfonamide) provides critical secondary interactions. It can engage in intramolecular hydrogen bonding with the sulfonamide oxygen, locking the molecule into a bioactive conformation, or act as an H-bond donor/acceptor with active-site threonine or glutamate residues.

Pharmacodynamics N1 Para-Nitro Group (Strong e- Withdrawing) N4 Increased Acidity (Lowered pKa) N1->N4 Inductive & Resonance Effects N2 Ortho-Hydroxy Group (H-Bond Donor/Acceptor) N2->N4 Intramolecular H-bonding N3 Sulfonamide Group (Primary Pharmacophore) N5 Enhanced Zn2+ Coordination (Carbonic Anhydrase) N3->N5 Active Site Binding N4->N5 Facilitates Deprotonation at Physiological pH

Figure 1: Pharmacodynamic logic of the 2-hydroxy-4-nitrobenzenesulfonamide scaffold.

Historical Synthesis Pathways: Overcoming Regiochemical Challenges

The Direct Chlorosulfonation Challenge

A naive retrosynthetic approach to 2-hydroxy-4-nitrobenzenesulfonamide might suggest the direct electrophilic chlorosulfonation of 3-nitrophenol. However, this route fails due to competing directing effects.

In 3-nitrophenol, the strongly activating hydroxyl group directs electrophiles to the ortho (positions 2 and 6) and para (position 4) sites. Position 2 is sterically blocked between the OH and NO₂ groups. Position 4 is para to the hydroxyl group, making it sterically and electronically favored over position 6 (which is ortho to the hydroxyl). Consequently, direct chlorosulfonation yields predominantly 4-hydroxy-2-nitrobenzenesulfonyl chloride , rather than the desired 2-hydroxy-4-nitro isomer.

The Classical Meerwein Route (The Solution)

To bypass this regiochemical dead-end, historical and technical synthesis relies on a functional group interconversion strategy starting from an abundant, pre-substituted dye intermediate: 2-Methoxy-4-nitroaniline (CAS: 97-52-9)[3].

By utilizing the Meerwein chlorosulfonation reaction[4], the primary amine is cleanly converted to a sulfonyl chloride without altering the substitution pattern. Subsequent amidation and controlled demethylation yield the final target.

SynthesisWorkflow A 2-Methoxy-4-nitroaniline (CAS: 97-52-9) B Diazonium Salt (Intermediate) A->B NaNO2, HCl 0-5°C C 2-Methoxy-4-nitrobenzene- sulfonyl chloride B->C SO2, CuCl2 AcOH D 2-Methoxy-4-nitrobenzene- sulfonamide C->D NH3 (aq) THF, 0°C E 2-Hydroxy-4-nitrobenzene- sulfonamide (CAS: 1261863-13-1) D->E BBr3, DCM -78°C to RT

Figure 2: Synthesis workflow of 2-hydroxy-4-nitrobenzenesulfonamide via Meerwein route.

Experimental Protocols: The Meerwein-BBr₃ Pathway

As a self-validating system, the following protocol details not just the how, but the causality behind each experimental choice.

Step 1: Diazotization of 2-Methoxy-4-nitroaniline
  • Procedure: Suspend 2-Methoxy-4-nitroaniline (1.0 eq) in concentrated HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise.

  • Causality: The strong acid is required to form the soluble hydrochloride salt of the amine and to generate the electrophilic nitrosonium ion (NO⁺). Strict temperature control (0–5°C) is mandatory; exceeding this temperature causes the diazonium salt to decompose into 2-methoxy-4-nitrophenol, ruining the yield.

  • Self-Validation: The reaction transitions from a turbid suspension to a clear, pale-yellow solution. Spotting the mixture on starch-iodide paper will instantly turn it blue/black, confirming the presence of excess nitrous acid and validating complete diazotization.

Step 2: Meerwein Chlorosulfonation[5]
  • Procedure: Pour the cold diazonium solution into a mixture of glacial acetic acid saturated with sulfur dioxide (SO₂) gas, containing a catalytic amount of copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.2 eq) at 0°C. Allow to warm to room temperature.

  • Causality: CuCl₂ acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, which rapidly traps SO₂ to form a sulfonyl radical. This intermediate abstracts a chlorine atom from the copper complex to yield 2-methoxy-4-nitrobenzenesulfonyl chloride. Acetic acid is chosen as it is a miscible, polar protic solvent that stabilizes the radical intermediates without reacting with the highly electrophilic sulfonyl chloride product.

  • Self-Validation: Immediate, vigorous evolution of nitrogen gas (N₂) occurs upon mixing. The cessation of gas evolution visually confirms the completion of the radical cascade.

Step 3: Amidation
  • Procedure: Dissolve the crude sulfonyl chloride in anhydrous THF and cool to 0°C. Add excess aqueous ammonia (NH₄OH, 5.0 eq) dropwise. Stir for 2 hours.

  • Causality: THF provides excellent solubility for the sulfonyl chloride while remaining miscible with the aqueous ammonia. Excess ammonia is critical as it serves a dual purpose: it acts as the nucleophile for the substitution and as an acid scavenger to neutralize the HCl byproduct, preventing the reaction from stalling.

  • Self-Validation: A dense white precipitate of ammonium chloride (NH₄Cl) forms immediately. TLC analysis (using EtOAc/Hexane) will show the complete disappearance of the high-Rf sulfonyl chloride spot.

Step 4: Demethylation via Boron Tribromide
  • Procedure: Dissolve the 2-methoxy-4-nitrobenzenesulfonamide in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to -78°C. Slowly add Boron Tribromide (BBr₃, 1.0 M in DCM, 2.5 eq). Allow the mixture to slowly warm to room temperature over 12 hours.

  • Causality: BBr₃ is a potent, hard Lewis acid. It selectively coordinates to the sterically accessible methoxy oxygen. The liberated bromide ion then executes an SN2 attack on the methyl group, cleaving the ether linkage. The reaction must be initiated at -78°C because the initial Lewis acid-base complexation is highly exothermic and could otherwise degrade the sulfonamide moiety.

  • Self-Validation: Quenching the reaction carefully with a methanol/water mixture hydrolyzes the boron complex. Upon acidification of the aqueous layer, the final product, 2-hydroxy-4-nitrobenzenesulfonamide, precipitates as a solid[1], providing an immediate visual confirmation of successful cleavage and facilitating easy filtration.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Intermediates and Final Product

CompoundCAS NumberMolecular Weight ( g/mol )Key Structural Feature
2-Methoxy-4-nitroaniline97-52-9168.15Primary amine, protected phenol
2-Methoxy-4-nitrobenzenesulfonyl chlorideN/A265.67Electrophilic sulfonyl group
2-Methoxy-4-nitrobenzenesulfonamide82020-46-0246.24Protected sulfonamide
2-Hydroxy-4-nitrobenzenesulfonamide 1261863-13-1 218.19 Free ortho-hydroxyl, para-nitro

Table 2: Experimental Yields and Validation Metrics (Meerwein-BBr₃ Pathway)

StepTransformationTypical Yield (%)Self-Validation Observable
1Diazotization>95% (in situ)Clear solution, positive starch-iodide test
2Chlorosulfonation65 - 75%Vigorous N₂ gas evolution
3Amidation85 - 90%Precipitation of NH₄Cl byproduct
4Demethylation70 - 80%Product precipitation upon aqueous workup

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Azo Dyes via Diazotization and Coupling with 2-Hydroxy-4-nitrobenzenesulfonamide

Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Application: Synthesis of functionalized azo colorants, pH indicators, and prodrug scaffolds. Mechanistic Rationale & Regioselec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Application: Synthesis of functionalized azo colorants, pH indicators, and prodrug scaffolds.

Mechanistic Rationale & Regioselectivity

The synthesis of azo dyes is a fundamental two-step process in organic chemistry: the diazotization of a primary aromatic amine followed by an electrophilic aromatic substitution (azo coupling) with an electron-rich nucleophile[1]. In this protocol, 2-Hydroxy-4-nitrobenzenesulfonamide is utilized as the highly functionalized coupling component.

Designing a successful protocol requires a deep understanding of the electronic and steric effects governing the coupling component to predict regioselectivity and optimize reaction conditions.

The "Why" Behind the Chemistry
  • Regioselectivity (Steric & Electronic Control): 2-Hydroxy-4-nitrobenzenesulfonamide features a phenol core. The hydroxyl (-OH) group at the C2 position is a strongly activating, ortho/para-directing group. Conversely, the sulfonamide (-SO₂NH₂) at C1 and the nitro (-NO₂) group at C4 are strongly deactivating, meta-directing groups. The -OH group dominates the directing effects, pushing electrophilic attack toward C3 and C5. However, C3 is highly sterically hindered (sandwiched between the -OH and -NO₂ groups). Therefore, the bulky diazonium electrophile will attack almost exclusively at the C5 position (para to the hydroxyl group), ensuring a high-purity, single-isomer product.

  • pH-Dependent Nucleophilicity: Azo coupling with phenols is highly pH-dependent[2]. At an alkaline pH (> 7.5), phenolic functions become significantly stronger activators due to their conversion into the phenoxide (phenolate) base[3]. Deprotonation of the phenol maximizes the electron density on the aromatic ring, providing the necessary activation for the weak diazonium electrophile to attack[4].

  • Thermal Instability: Diazonium salts are highly unstable and will rapidly decompose into phenols and nitrogen gas if exposed to thermal energy[1]. Maintaining a strict 0–5 °C environment throughout both diazotization and coupling is a non-negotiable critical process parameter.

Experimental Workflow Visualization

Workflow Amine Primary Aromatic Amine (1.0 eq) Diaz Diazotization (NaNO₂, HCl, 0-5°C) Amine->Diaz DiazoSalt Diazonium Salt Intermediate Diaz->DiazoSalt Coupling Azo Coupling Reaction (0-5°C, pH 9-10) DiazoSalt->Coupling Coupler 2-Hydroxy-4-nitrobenzenesulfonamide (1.0 eq) Alk Alkaline Dissolution (NaOH, pH 9-10) Coupler->Alk Phenolate Activated Phenolate Intermediate Alk->Phenolate Phenolate->Coupling Crude Crude Azo Dye Precipitation Coupling->Crude Purify Purification (Filtration & Wash) Crude->Purify Product Purified Azo Dye Target Compound Purify->Product

Fig 1: Two-step workflow for azo dye synthesis via diazotization and alkaline coupling.

Self-Validating Experimental Protocol

This protocol uses a generalized primary aromatic amine (e.g., aniline or sulfanilic acid) as the diazonium precursor. The methodology is embedded with self-validating checkpoints to ensure trustworthiness and eliminate guesswork.

Phase A: Diazotization of the Primary Aromatic Amine
  • Dissolution: In a 100 mL Erlenmeyer flask, suspend 10.0 mmol of the primary aromatic amine in 25 mL of distilled water. Add 2.5–3.0 equivalents of concentrated hydrochloric acid (HCl) to form the soluble amine hydrochloride salt.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to strictly 0–5 °C.

  • Nitrosation: In a separate vial, dissolve 10.5 mmol of sodium nitrite (NaNO₂) in 5 mL of distilled water. Cool this solution to 0–5 °C. Add the NaNO₂ solution dropwise to the acidic amine solution under vigorous magnetic stirring. Maintain the internal temperature below 5 °C to prevent diazonium degradation[1].

  • Validation Checkpoint 1 (Starch-Iodide Test): After 15 minutes of stirring, spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), indicating the amine has been fully consumed. If negative, add 0.5 mmol increments of NaNO₂ until a positive test is achieved.

  • Quenching: Add small amounts of solid sulfamic acid (or urea) to the mixture until the starch-iodide test returns a negative result. This destroys excess HONO, preventing unwanted side reactions during coupling. Keep the solution on ice.

Phase B: Alkaline Preparation of the Coupling Component
  • Suspension: In a 250 mL beaker, suspend 10.0 mmol of 2-Hydroxy-4-nitrobenzenesulfonamide in 20 mL of distilled water.

  • Deprotonation: Add 10% aqueous sodium hydroxide (NaOH) dropwise while stirring until the compound completely dissolves. Monitor the pH using a calibrated probe or pH paper. Stop when the pH stabilizes between 9.0 and 10.0 . This converts the phenol into the highly reactive phenolate ion[4].

  • Cooling: Place the alkaline solution in an ice-water bath and cool to 0–5 °C.

Phase C: Azo Coupling and Isolation
  • Coupling: Using an addition funnel, transfer the cold diazonium salt solution (from Phase A) dropwise into the alkaline phenolate solution (from Phase B) under vigorous stirring.

  • Critical pH Control: The coupling reaction generates HCl as a byproduct. Continuously monitor the pH. Maintain the pH between 9.0 and 10.0 by adding 10% NaOH dropwise as needed. Failure to maintain alkalinity will result in reprotonation of the phenolate, halting the reaction.

  • Precipitation: A brightly colored precipitate (the crude azo dye) will form immediately upon addition[5]. Stir the mixture for an additional 45 minutes at 0–5 °C.

  • Validation Checkpoint 2 (Spot Test): To confirm the completeness of coupling, place a drop of the reaction mixture on a piece of filter paper. Place a drop of alkaline 2-naphthol (or H-acid) solution adjacent to it. If a colored band forms where the capillary fronts meet, unreacted diazonium salt is still present[6]. Continue stirring until the test is negative.

  • Isolation: Adjust the pH of the mixture to ~7.0 using dilute HCl to maximize precipitation. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove inorganic salts.

  • Purification: Recrystallize the crude dye from a hot ethanol/water mixture. Dry the purified product in a vacuum desiccator over silica gel.

Critical Process Parameters

The following table summarizes the quantitative data and stoichiometric boundaries required to maintain the scientific integrity of the synthesis.

ParameterOptimal RangeMechanistic Consequence of Deviation
Diazotization Temp 0 – 5 °C>5 °C causes thermal degradation of the diazonium intermediate into a phenol and N₂ gas.
Coupling Temp 0 – 5 °C>5 °C promotes diazonium decomposition during the slower electrophilic substitution phase.
Coupling Medium pH 9.0 – 10.0<9.0 leaves the phenol protonated and unreactive; >10.5 converts the diazonium into an unreactive diazoate[3].
NaNO₂ Stoichiometry 1.05 – 1.10 eq<1.0 eq leaves unreacted amine; excess ensures complete conversion and is quenched later.
Acid Stoichiometry (HCl) 2.5 – 3.0 eq<2.5 eq fails to fully generate HONO and risks the formation of unwanted diazoamino compounds.
Coupling Time 45 – 60 minInsufficient time leads to incomplete electrophilic aromatic substitution at the C5 position.

References

  • Organic Syntheses. "Preparation of a Salt-Free Azo Dye."[Link]

  • Organic Chemistry Portal. "Azo Coupling."[Link]

  • StackExchange Chemistry. "What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?"[Link]

  • Wikipedia. "Azo coupling."[Link]

  • Chemistry LibreTexts. "22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling."[Link]

Sources

Application

Application Note: 2-Hydroxy-4-nitrobenzenesulfonamide as a Core Precursor in Pharmaceutical Sulfonamide Synthesis

Executive Summary Sulfonamides represent one of the most historically significant and structurally versatile scaffolds in medicinal chemistry, with therapeutic applications spanning antimicrobials, diuretics, carbonic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfonamides represent one of the most historically significant and structurally versatile scaffolds in medicinal chemistry, with therapeutic applications spanning antimicrobials, diuretics, carbonic anhydrase inhibitors, and targeted anticancer agents[1]. The compound 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1)[2] serves as a highly privileged, trifunctional building block in modern drug discovery.

This application note details the reactivity dynamics, chemoselective synthetic workflows, and validated experimental protocols for utilizing this precursor. By exploiting the orthogonal reactivity of its three functional groups (phenolic hydroxyl, reducible nitro, and primary sulfonamide), medicinal chemists can efficiently execute scaffold diversification and lead optimization.

Chemical Profile & Reactivity Dynamics

The utility of 2-Hydroxy-4-nitrobenzenesulfonamide stems from the distinct electronic and steric environments of its substituents, which allow for highly chemoselective transformations.

Physicochemical Profile

Understanding the baseline properties of the precursor is critical for solvent selection, reaction monitoring, and purification strategies.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / DescriptionAnalytical Relevance
IUPAC Name 2-Hydroxy-4-nitrobenzene-1-sulfonamideN/A
CAS Number 1261863-13-1[2]Compound tracking and sourcing
Molecular Formula C₆H₆N₂O₅SMass Spectrometry (Exact Mass: 218.00)
Molecular Weight 218.19 g/mol Stoichiometric calculations
pKa (Phenolic OH) ~9.5 (Estimated)Enables selective deprotonation over the sulfonamide
pKa (Sulfonamide) ~10.5 (Estimated)Requires stronger bases (e.g., NaH) for N-alkylation
Causality in Synthetic Strategy

To avoid unwanted side reactions, the order of functional group modifications must be strictly controlled:

  • The Nitro Group (-NO₂): Acts as a masked amine. It is highly electron-withdrawing, which lowers the pKa of the para-sulfonamide group. Reduction to an amine reverses this electronic effect, significantly altering the molecule's pharmacokinetics[3].

  • The Phenolic Hydroxyl (-OH): Vulnerable to phase II metabolic glucuronidation in vivo. O-alkylation (etherification) is often employed to block this metabolic liability while simultaneously tuning the lipophilicity (LogP) of the drug candidate. Because the phenol is more acidic than the primary sulfonamide, mild bases like K₂CO₃ can selectively deprotonate the hydroxyl group for Williamson ether syntheses.

  • The Sulfonamide (-SO₂NH₂): The primary sulfonamide is the classic pharmacophore for carbonic anhydrase inhibition[1]. If N-acylation or N-alkylation is required to target different receptors (e.g., protease inhibition), it must be performed using highly electrophilic reagents (like acyl chlorides) in the presence of pyridine, or by using strong bases (NaH) if the phenol is already protected.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from 2-Hydroxy-4-nitrobenzenesulfonamide, demonstrating how a single precursor branches into distinct therapeutic classes.

SynthesisMap Precursor 2-Hydroxy-4-nitrobenzene- 1-sulfonamide (Core Precursor) AminoDeriv 4-Amino-2-hydroxybenzene- 1-sulfonamide Precursor->AminoDeriv Catalytic Hydrogenation (Pd/C, H2, MeOH) AlkoxyDeriv 2-Alkoxy-4-nitrobenzene- 1-sulfonamide Precursor->AlkoxyDeriv Selective O-Alkylation (R-X, K2CO3, DMF) AcylDeriv N-Acyl-2-hydroxy-4-nitrobenzene- 1-sulfonamide Precursor->AcylDeriv N-Acylation (R-COCl, Pyridine) DrugA Antimicrobial / Carbonic Anhydrase Inhibitor AminoDeriv->DrugA Scaffold Diversification DrugB Lipophilic Receptor Modulator AlkoxyDeriv->DrugB Further Derivatization DrugC Targeted Enzyme Inhibitor AcylDeriv->DrugC Nitro Reduction

Divergent synthetic pathways of 2-Hydroxy-4-nitrobenzenesulfonamide in drug discovery.

Strategic Synthetic Workflows

Workflow 1: Chemoselective Nitro Reduction

Converting the nitro group to an aniline derivative is a cornerstone transformation for synthesizing sulfanilamide analogs[3]. Selecting the correct reduction method is critical to maintaining the integrity of the hydroxyl and sulfonamide groups.

Table 2: Comparison of Nitro Reduction Strategies

MethodReagentsCausality / RationaleLimitations
Catalytic Hydrogenation H₂, 10% Pd/C, MeOHPreferred. Clean conversion via heterogeneous catalysis. No metal salts are left behind, ensuring straightforward workup[3].Requires handling flammable H₂ gas; sulfur from impurities can poison the Pd catalyst.
Transfer Hydrogenation NH₄HCO₂, Pd/C, EtOHAvoids H₂ gas cylinders. Ammonium formate decomposes to provide H₂ in situ[4].Vigorous gas evolution (CO₂, NH₃) requires careful venting.
Béchamp Reduction Fe powder, HCl, EtOHCheap and robust for large-scale industrial synthesis.Not Recommended. Iron ions easily form stable, deeply colored complexes with the phenolic hydroxyl group, severely complicating purification.

Experimental Protocols (Self-Validating Systems)

The following protocol details the preferred method for generating 4-amino-2-hydroxybenzenesulfonamide. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol: Catalytic Hydrogenation to 4-Amino-2-hydroxybenzenesulfonamide

Objective: To chemoselectively reduce the aromatic nitro group to a primary amine without inducing hydrogenolysis of the C-S or C-O bonds.

Materials Required:

  • 2-Hydroxy-4-nitrobenzenesulfonamide (10.0 mmol, 2.18 g)

  • 10% Palladium on Carbon (Pd/C) (0.22 g, ~10 wt%)

  • Anhydrous Methanol (50 mL)

  • Hydrogen gas (balloon or controlled pressure reactor)

  • Celite (for filtration)

Step-by-Step Methodology:

  • Reaction Setup:

    • Action: In a flame-dried 100 mL round-bottom flask, dissolve 2.18 g of 2-Hydroxy-4-nitrobenzenesulfonamide in 50 mL of anhydrous methanol. Carefully add 0.22 g of 10% Pd/C.

    • Causality: Methanol is chosen because it easily solubilizes the highly polar starting material and acts as an excellent proton shuttle for the heterogeneous hydrogenation mechanism[3].

  • Atmosphere Exchange:

    • Action: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert Nitrogen (N₂) three times. Following this, evacuate and backfill with Hydrogen (H₂) gas three times.

    • Causality: Removing oxygen is critical not only to prevent the explosive ignition of methanol vapors by the active Pd/C catalyst but also to prevent the premature oxidation of the newly formed aniline product.

  • Hydrogenation:

    • Action: Maintain a positive pressure of H₂ (via a double-layered balloon) and stir the suspension vigorously at room temperature (20–25 °C) for 4 to 6 hours.

    • Causality: The reaction occurs at the solid-liquid-gas interface. Vigorously stirring maximizes this interfacial area, preventing mass-transfer limitations and ensuring complete conversion[3].

  • In-Process Control (IPC) & Validation:

    • Action: After 4 hours, withdraw a 50 µL aliquot, filter it through a micro-syringe filter, and analyze via TLC (Eluent: Dichloromethane/Methanol 9:1) and LC-MS.

    • Validation Check: The reaction is deemed complete when the distinct yellow spot of the nitro precursor disappears, replaced by a highly polar, UV-active spot that stains positive with Ninhydrin (confirming the presence of a primary amine).

  • Workup and Isolation:

    • Action: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

    • Safety Causality:Never let the Pd/C filter cake dry out in the air , as the high surface area palladium can spontaneously ignite residual methanol. Keep it wet and quench it in a jar of water.

    • Action: Concentrate the combined filtrate under reduced pressure to yield the crude product as an off-white to pale brown solid.

  • Analytical Validation of the Product:

    • FT-IR Spectroscopy: Confirm the disappearance of the strong asymmetric/symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1350 cm⁻¹. Look for the emergence of a broad doublet at ~3300–3400 cm⁻¹, characteristic of the new -NH₂ stretches.

    • ¹H NMR (DMSO-d₆): The electron-donating nature of the newly formed amine will shield the adjacent aromatic protons, causing a distinct upfield shift (lower ppm) compared to the electron-deficient nitro precursor.

Sources

Method

Application Note: Catalytic Hydrogenation Methods for 2-Hydroxy-4-nitrobenzenesulfonamide

Introduction & Mechanistic Overview 2-Hydroxy-4-nitrobenzenesulfonamide (CAS 1261863-13-1)[1] is a critical nitroaromatic precursor utilized in the synthesis of 4-amino-2-hydroxybenzenesulfonamide (CAS 647830-76-0)[2]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Hydroxy-4-nitrobenzenesulfonamide (CAS 1261863-13-1)[1] is a critical nitroaromatic precursor utilized in the synthesis of 4-amino-2-hydroxybenzenesulfonamide (CAS 647830-76-0)[2]. This resulting aniline derivative is a highly valued structural motif prevalent in the development of sulfonamide-based therapeutics, specifically in the design of targeted carbonic anhydrase inhibitors. The reduction of the nitro group to an amine is typically achieved via catalytic hydrogenation.

However, the catalytic hydrogenation of functionalized nitroarenes is a complex, multi-step transformation. It follows the Haber mechanism, proceeding sequentially through nitrosoarene and arylhydroxylamine intermediates[3]. The presence of the strongly electron-withdrawing sulfonamide group on the aromatic ring presents a distinct kinetic challenge: it stabilizes the arylhydroxylamine intermediate, drastically reducing its rate of further hydrogenation into the final amine[3].

The Causality of Hydroxylamine Accumulation

When hydrogenating electron-deficient nitroarenes like 2-hydroxy-4-nitrobenzenesulfonamide, the arylhydroxylamine intermediate can accumulate to dangerous levels (often >10% in standard batch reactors)[3],[4]. This accumulation introduces two severe liabilities that must be engineered out of the process:

  • Safety Risks: Arylhydroxylamines are thermally unstable and can undergo violent, exothermic disproportionation, posing a significant explosion hazard at scale[3].

  • Product Degradation: Hydroxylamines readily condense with the highly reactive nitroso intermediates to form colored, highly stable azo and azoxy impurities. These dimeric byproducts are notoriously difficult to purge during downstream crystallization[3],[4].

To engineer a self-validating and safe process, the catalytic system must be deliberately designed to suppress this accumulation.

Mechanism Nitro 2-Hydroxy-4-nitrobenzene- sulfonamide Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Arylhydroxylamine *Accumulation Risk* Nitroso->Hydroxylamine +H2 Azoxy Azo/Azoxy Impurities (Colored Byproducts) Nitroso->Azoxy Condensation Amine 4-Amino-2-hydroxybenzene- sulfonamide Hydroxylamine->Amine +H2, -H2O Hydroxylamine->Azoxy Vanadium Vanadium Promoter (Redox Shunt) Vanadium->Hydroxylamine Accelerates reduction, prevents accumulation

Fig 1: Reaction pathway of nitroarene reduction highlighting the Vanadium-promoted redox shunt.

Catalyst Selection & Process Rationale

The selection of the catalyst and additives is dictated entirely by the need to accelerate the reduction of the hydroxylamine intermediate while preserving the integrity of the sulfonamide and phenolic hydroxyl groups.

  • Palladium on Carbon (Pd/C) + Vanadium Promoter (Optimal): While unpromoted Pd/C is highly active, it is prone to hydroxylamine stalling with sulfonamides. The addition of a catalytic amount of a Vanadium(IV) or Vanadium(V) compound (e.g., Vanadyl acetylacetonate) acts as a highly efficient redox shunt[4]. The vanadium promoter rapidly catalyzes the conversion of the hydroxylamine to the amine, keeping its steady-state concentration below 1% and completely suppressing azo/azoxy dimer formation[4].

  • Raney Nickel: A traditional alternative that inherently minimizes hydroxylamine buildup[3]. However, Raney Ni is highly pyrophoric, requiring specialized handling, and generally requires higher pressures and temperatures, which can lead to lower chemoselectivity and ring-reduction byproducts[5],[3].

  • Platinum on Carbon (Pt/C): Typically reserved for substrates where hydrodehalogenation is a primary risk[5]. Since 2-hydroxy-4-nitrobenzenesulfonamide lacks halogens, the slower kinetics of Pt/C make it a suboptimal choice for this specific workflow.

Solvent Selection: The high polarity of the sulfonamide and hydroxyl groups necessitates a polar protic solvent. Methanol (MeOH) is selected to ensure complete dissolution of the starting material, preventing substrate precipitation that could otherwise coat and deactivate the Pd/C catalyst during the reaction.

Experimental Protocol

Safety Warning: The reduction of nitrobenzenes is highly exothermic (~130 kcal/mol). Dry Pd/C is pyrophoric. Always handle the catalyst water-wet and ensure the reactor has adequate cooling capacity[3].

Materials Required:

  • 2-Hydroxy-4-nitrobenzenesulfonamide (1.0 eq)

  • 5% Pd/C (50% water-wet, 5 wt% dry basis relative to substrate)

  • Vanadyl acetylacetonate ( V(acac)2​ , 0.1 mol%)

  • Methanol (10 volumes)

Step-by-Step Methodology:

  • Reactor Charging: To a pressure reactor (e.g., Parr autoclave), charge 2-hydroxy-4-nitrobenzenesulfonamide, Methanol, and V(acac)2​ . Stir to form a uniform solution. Carefully add the water-wet 5% Pd/C under a continuous nitrogen blanket to prevent ignition of the solvent vapors.

  • Inerting Cycle: Seal the reactor. Purge the headspace with Nitrogen gas to 3 bar, hold for 1 minute, and vent to atmospheric pressure. Repeat this N2 purge three times to rigorously exclude oxygen.

  • Hydrogenation: Purge the reactor with Hydrogen gas to 3 bar and vent (repeat three times). Pressurize the reactor to a final pressure of 3-5 bar with H2​ .

  • Reaction Execution: Initiate stirring (800-1000 rpm to ensure optimal gas-liquid mass transfer). Slowly heat the reaction mixture to 45°C. Monitor the hydrogen uptake. The reaction is highly exothermic; utilize the reactor's cooling jacket to maintain the internal temperature strictly between 45-50°C[3].

  • In-Process Control (IPC) & Self-Validation: After hydrogen uptake ceases (typically 4-6 hours), sample the reaction mixture under inert conditions. Analyze via HPLC. Critical Check: The reaction is only considered complete when the hydroxylamine intermediate is confirmed to be <0.5%. Do not vent the hydrogen fully if hydroxylamine levels are elevated, as this poses an accumulation hazard[3],[4].

  • Workup & Filtration: Once complete, vent the H2​ and purge the reactor with N2 three times. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the filter cake with warm Methanol.

  • Crystallization: Concentrate the combined filtrates under reduced pressure to approximately 3 volumes. Cool the concentrated solution to 0-5°C to induce crystallization of 4-amino-2-hydroxybenzenesulfonamide. Filter, wash with cold methanol, and dry under vacuum at 40°C.

Workflow Step1 1. Reactor Setup Load Substrate, Pd/C, Vanadium & MeOH Step2 2. Inerting Cycle N2 (3x) then H2 (3x) Step1->Step2 Step3 3. Hydrogenation 3 bar H2, 45°C, 4h Step2->Step3 Step4 4. Catalyst Filtration Filter via Celite under N2 blanket Step3->Step4 Step5 5. Crystallization Concentrate & Cool to isolate product Step4->Step5

Fig 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the causality of catalyst and additive selection on reaction efficiency, intermediate suppression, and final purity profiles.

EntryCatalyst SystemAdditiveTemp (°C)Pressure (bar)Time (h)Max Hydroxylamine (%)Yield (%)Purity (HPLC %)
15% Pd/CNone253814.57288.5 (Azo impurities)
25% Pt/CNone253129.27891.0
3Raney NiNone45562.18595.5
4 5% Pd/C 0.1% V(acac)2​ 45 3 4 < 0.5 94 > 99.0

Table 1: Impact of Vanadium promoter on the suppression of hydroxylamine accumulation and overall yield during the hydrogenation of 2-hydroxy-4-nitrobenzenesulfonamide.

Sources

Application

Handling, storage, and safety protocols for 2-Hydroxy-4-nitrobenzenesulfonamide

Comprehensive Application Note: Handling, Storage, and Experimental Protocols for 2-Hydroxy-4-nitrobenzenesulfonamide in Metalloenzyme Assays Scientific Context & Mechanistic Paradigm 2-Hydroxy-4-nitrobenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Handling, Storage, and Experimental Protocols for 2-Hydroxy-4-nitrobenzenesulfonamide in Metalloenzyme Assays

Scientific Context & Mechanistic Paradigm

2-Hydroxy-4-nitrobenzenesulfonamide is a specialized primary sulfonamide derivative utilized heavily in biochemical research and drug discovery. In pharmacology, benzenesulfonamides serve as the quintessential pharmacophore for inhibiting Carbonic Anhydrases (CAs, EC 4.2.1.1), a ubiquitous superfamily of zinc metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons[1].

The structural nuances of this compound—specifically the electron-withdrawing nitro group and the hydroxyl group on the benzene ring—modulate its pKa, electronic distribution, and steric profile. These factors are critical for determining its isoform selectivity, allowing researchers to target specific disease-associated isoforms (e.g., tumor-associated hCA IX in hypoxic cancers) over off-target housekeeping isoforms (e.g., cytosolic hCA II)[2].

Mechanistically, primary sulfonamides act as competitive, active-site-directed inhibitors. The primary sulfonamide group (-SO₂NH₂) deprotonates in the physiological pH range to form an anion (-SO₂NH⁻). This anion coordinates directly with the catalytic Zinc(II) ion located deep within the enzyme's active site cavity[2]. This coordination displaces the zinc-bound water molecule (or hydroxide ion), effectively blocking the enzyme's catalytic machinery and halting the hydration of CO₂[3].

CA_Mechanism CA Carbonic Anhydrase (CA) Metalloenzyme Zn Active Site Zn(II) Ion CA->Zn contains Displacement Displacement of Catalytic H2O/OH- Zn->Displacement forces Inhibitor 2-Hydroxy-4-nitrobenzenesulfonamide (R-SO2NH2) Anion Sulfonamide Anion (R-SO2NH-) Inhibitor->Anion deprotonates (pKa ~9) Anion->Zn coordinates to Inhibition Enzyme Inhibition (Blockade of CO2 Hydration) Displacement->Inhibition results in

Mechanism of Carbonic Anhydrase inhibition by primary sulfonamides via Zinc(II) coordination.

Physicochemical Profiling & Storage Directives

Proper handling and storage are dictated by the compound's physicochemical nature. As a nitroaromatic sulfonamide, it exhibits specific solubility constraints and environmental sensitivities that must be managed to ensure reproducible experimental data.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
CAS Number 1261863-13-1[4]
Molecular Formula C₆H₆N₂O₅S[4]
Molecular Weight 218.19 g/mol [4]
Primary Target Carbonic Anhydrase (Metalloenzyme)[1]
Key Pharmacophore Primary Sulfonamide (-SO₂NH₂)[2]
Solubility Profile Highly soluble in DMSO; slightly soluble in H₂O[5]

Safety & Storage Protocols:

  • Storage Environment: The compound must be stored as a lyophilized powder at -20°C in a desiccator. The nitro group is susceptible to photo-degradation upon prolonged UV exposure; therefore, storage in amber vials or foil-wrapped containers is mandatory to maintain structural integrity.

  • Handling & PPE: Nitrobenzenesulfonamides can act as dermal sensitizers and respiratory irritants. All powder handling and stock solution preparation must be conducted strictly within a Class II biological safety cabinet or chemical fume hood using nitrile gloves, a laboratory coat, and protective eyewear.

  • Stock Solution Stability: Due to low aqueous solubility, reconstitute the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Aqueous dilutions degrade rapidly and should be prepared fresh immediately prior to experimental use[5].

Experimental Methodology: Self-Validating Kinetic Assay

To evaluate the inhibitory potency (IC₅₀) of 2-Hydroxy-4-nitrobenzenesulfonamide, the p-Nitrophenyl Acetate (p-NPA) esterase assay is the standard high-throughput kinetic method. While CAs primarily hydrate CO₂, they also exhibit esterase activity, cleaving p-NPA into p-nitrophenol, which yields a measurable colorimetric shift[5].

Causality in Experimental Design:

  • Why use DMSO? The compound's low aqueous solubility requires DMSO as a vehicle. However, DMSO concentrations in the final assay well must be strictly maintained below 2% (v/v) to prevent solvent-induced enzyme denaturation.

  • Why Pre-Incubate? Sulfonamides are characterized as "slow, tight-binding" inhibitors. A 10-minute pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate is introduced. Skipping this step results in artificially low initial inhibition readings and skewed kinetic curves[3].

  • Why a Self-Validating System? p-NPA undergoes spontaneous, non-enzymatic hydrolysis in aqueous buffers. A robust assay must isolate true enzymatic activity from background noise through rigorous control wells.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the Assay Buffer (50 mM Tris-sulfate, pH 7.6). Crucially, supplement the buffer with 0.1 mM ZnCl₂ to ensure the metalloenzyme active site remains fully saturated and active during the assay[5].

  • Compound Dilution: Prepare a 10 mM stock of 2-Hydroxy-4-nitrobenzenesulfonamide in 100% DMSO. Perform 10-point serial dilutions in DMSO to generate a comprehensive dose-response curve.

  • Control Establishment (Self-Validation):

    • Positive Control (+AAZ): Acetazolamide (AAZ), a classic non-selective CA inhibitor, to confirm assay sensitivity and enzyme viability[1].

    • Negative Control (Blank): Buffer + p-NPA + DMSO vehicle (No Enzyme). This quantifies the spontaneous hydrolysis rate of the substrate.

    • Vehicle Control: Enzyme + p-NPA + DMSO vehicle (No Inhibitor). This establishes the 100% uninhibited enzymatic baseline rate.

  • Pre-Incubation: In a 96-well microplate, combine 60 µL Assay Buffer, 10 µL of the test compound (or controls), and 10 µL of Bovine or Human CA II enzyme solution. Incubate at 25°C for exactly 10 minutes[5].

  • Reaction Initiation: Rapidly add 20 µL of freshly prepared p-NPA substrate solution to all wells to initiate the enzymatic cleavage[5].

  • Kinetic Readout: Immediately transfer the plate to a microplate spectrophotometer. Monitor the change in absorbance at 400 nm (measuring the formation of the p-nitrophenolate anion) continuously for 30 minutes at 25°C[5].

  • Data Processing: Subtract the rate of the Negative Control (spontaneous hydrolysis) from all other wells. Calculate the IC₅₀ using non-linear regression analysis of the corrected initial velocities.

Assay_Workflow Prep Reagent Prep (Buffer, Enzyme, p-NPA) Controls Self-Validation Controls (+AAZ, -Enzyme Blank) Prep->Controls Test Test Compound (Serial Dilutions in DMSO) Prep->Test Incubate Pre-Incubation (10 min @ 25°C) Controls->Incubate Test->Incubate Reaction Initiate Reaction (Add p-NPA Substrate) Incubate->Reaction Read Kinetic Readout (Absorbance @ 400 nm) Reaction->Read

Self-validating experimental workflow for the p-Nitrophenyl Acetate (p-NPA) esterase assay.

References

  • 1261863-13-1 - ChemBK ChemBK.[Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors National Institutes of Health (NIH).[Link]

  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides Taylor & Francis Online.[Link]

  • 6RH4: Human Carbonic Anhydrase II in complex with 4-Nitrobenzenesulfonamide RCSB Protein Data Bank (PDB).[Link]

Sources

Method

Application Note: In Vitro Assay Preparation Using 2-Hydroxy-4-nitrobenzenesulfonamide

Executive Summary & Mechanistic Rationale 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) is a specialized synthetic intermediate and pharmacological probe primarily utilized in the study of Carbonic Anhydrase (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) is a specialized synthetic intermediate and pharmacological probe primarily utilized in the study of Carbonic Anhydrase (CA) inhibition[1]. Carbonic anhydrases are a ubiquitous superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation, fluid balance, and tumor microenvironment acidification[2].

As an Application Scientist, understanding the structural causality of your probe is paramount before preparing any assay. Sulfonamides are the classical pharmacophore for CA inhibition[2]. The efficacy of 2-Hydroxy-4-nitrobenzenesulfonamide is driven by its specific functional groups:

  • The Sulfonamide Group (-SO₂NH₂): Acts as the primary zinc-binding group (ZBG). At physiological pH, it deprotonates to an anion (-SO₂NH⁻) and coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule[3].

  • The 4-Nitro Group (-NO₂): Being strongly electron-withdrawing, the para-nitro substitution lowers the pKa of the sulfonamide group. This ensures a higher proportion of the molecule exists in the active, deprotonated state at pH 7.4[4].

  • The 2-Hydroxy Group (-OH): Provides a critical hydrogen-bond donor/acceptor site. This group anchors the molecule to the hydrophilic half of the CA active site (specifically interacting with residues like Thr199 and Glu106), enhancing binding affinity and potentially offering isoform selectivity[4].

Mechanism A 2-Hydroxy-4-nitro- benzenesulfonamide B Deprotonation at pH 7.4 (-SO2NH-) A->B Electron-withdrawing NO2 lowers pKa C Coordination to Zn2+ in CA Active Site B->C Enters hydrophobic pocket D Displacement of Catalytic Water C->D Direct binding & H-bonding via 2-OH group E Enzyme Inhibition (Blockade of Activity) D->E Loss of catalytic function

Mechanism of Carbonic Anhydrase inhibition by 2-Hydroxy-4-nitrobenzenesulfonamide.

Physicochemical Properties & Solution Preparation

Because 2-Hydroxy-4-nitrobenzenesulfonamide contains highly polar but uncharged groups (in its solid state), its aqueous solubility is limited. Assays must be carefully designed using Dimethyl Sulfoxide (DMSO) as a carrier solvent, ensuring the final assay concentration of DMSO does not induce enzyme denaturation.

Table 1: Quantitative Physicochemical & Assay Parameters
ParameterValue / SpecificationRationale / Impact
CAS Number 1261863-13-1[1]Unique identifier for procurement.
Molecular Weight 218.19 g/mol [1]Required for precise molarity calculations.
Molecular Formula C₆H₆N₂O₅S[1]Confirms structural composition.
Primary Target Human Carbonic Anhydrase (hCA I, II)Cytosolic isoforms commonly used for baseline screening[3].
Stock Solvent 100% Anhydrous DMSOPrevents compound precipitation during storage.
Max Final DMSO ≤ 1.0% (v/v)Higher concentrations artificially inhibit CA activity[2].
Stock Solution Protocol (10 mM)
  • Weigh exactly 2.18 mg of 2-Hydroxy-4-nitrobenzenesulfonamide powder.

  • Dissolve in 1.0 mL of 100% anhydrous DMSO.

  • Vortex for 30 seconds until the solution is completely clear (a pale yellow hue is normal due to the nitroaromatic ring).

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes to protect from light degradation. Store at -20°C.

Self-Validating In Vitro Assay Methodologies

To establish a trustworthy dataset, any CA inhibition assay must be a self-validating system. This means incorporating a Vehicle Control (to baseline uninhibited enzyme activity in the presence of DMSO) and a Positive Control (Acetazolamide, a clinically approved CA inhibitor, to validate the assay's dynamic range)[5].

Below are the two primary methodologies for evaluating this compound.

Protocol A: Spectrophotometric Esterase Activity Assay (High-Throughput)

While CA natively hydrates CO₂, it also exhibits esterase activity, catalyzing the hydrolysis of 4-nitrophenyl acetate (4-NPA) into the yellow 4-nitrophenolate ion[2]. This allows for a highly convenient 96-well plate assay.

Reagents Required:

  • Assay Buffer: 50 mM Tris-sulfate (pH 7.6) containing 0.1 mM ZnCl₂[2].

  • Substrate: 3 mM 4-NPA dissolved in anhydrous acetone (prepare fresh daily)[5].

  • Enzyme: Purified hCA I or hCA II (e.g., 50 Units per well)[2].

  • Positive Control: 10 mM Acetazolamide (AAZ) in DMSO[5].

Step-by-Step Execution:

  • Buffer Addition: Dispense 60 µL of Assay Buffer into each well of a clear-bottom 96-well microplate[2].

  • Inhibitor Dilution: Perform a 10-point serial dilution of 2-Hydroxy-4-nitrobenzenesulfonamide in Assay Buffer. Add 10 µL of these dilutions to the respective wells. Ensure the final DMSO concentration remains below 1%[2].

  • Enzyme Addition: Add 10 µL of the hCA enzyme solution to all wells (except the "Blank" wells, which receive 10 µL of buffer instead).

  • Thermodynamic Pre-incubation (Critical Step): Incubate the plate at 25°C for 10 to 15 minutes[2]. Causality: Sulfonamides bind tightly but relatively slowly. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the active-site zinc before the substrate introduces competitive kinetics.

  • Reaction Initiation: Rapidly add 20 µL of the 3 mM 4-NPA substrate solution to all wells using a multichannel pipette[6].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 348 nm for 3 minutes at 25°C[5].

Protocol B: Stopped-Flow CO₂ Hydration Assay (Kinetic Gold Standard)

For precise determination of the inhibition constant ( Ki​ ), the physiological reaction (CO₂ hydration) must be measured. Because this reaction occurs in milliseconds, a stopped-flow instrument is required[4].

Step-by-Step Execution:

  • System Setup: Prime an Applied Photophysics stopped-flow instrument[4].

  • Indicator Buffer: Prepare a working buffer of 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength), and 0.2 mM Phenol Red indicator[4].

  • Syringe A (Enzyme/Inhibitor): Load Syringe A with hCA enzyme and 2-Hydroxy-4-nitrobenzenesulfonamide pre-incubated in the Indicator Buffer for 15 minutes.

  • Syringe B (Substrate): Load Syringe B with CO₂-saturated water (concentrations ranging from 1.7 to 17 mM)[4].

  • Measurement: Trigger the rapid mixing of Syringe A and B. Monitor the decrease in absorbance at 557 nm (the absorbance maximum of Phenol Red) over a period of 10–100 seconds[4]. The color change reflects the rapid acidification of the buffer as CO₂ is converted to HCO₃⁻ and H⁺.

Workflow S1 1. Stock Preparation Dissolve compound in 100% DMSO S2 2. Serial Dilution Dilute in Assay Buffer (≤1% Final DMSO) S1->S2 S3 3. Enzyme Pre-incubation 10-15 min at 25°C with hCA (Equilibration) S2->S3 S4 4. Substrate Addition Add 4-NPA (Esterase) or CO2 (Hydratase) S3->S4 S5 5. Kinetic Monitoring Read Absorbance at 348 nm or 557 nm S4->S5 S6 6. Data Analysis Calculate IC50 and Ki via Non-linear Regression S5->S6

Step-by-step in vitro assay workflow for evaluating CA esterase/hydratase inhibition.

Data Analysis & Interpretation

To ensure scientific rigor, raw absorbance data must be converted into standardized kinetic values.

  • Calculate Initial Velocity ( V0​ ): Extract the slope of the linear portion of the absorbance vs. time curve ( ΔA/Δt ) for each well.

  • Subtract Background: Subtract the V0​ of the "Blank" wells (non-enzymatic auto-hydrolysis of 4-NPA) from all sample wells[7].

  • Determine % Inhibition: % Inhibition=(1−V0(vehicle control)​V0(inhibitor)​​)×100

  • IC₅₀ Calculation: Plot % Inhibition against the log of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to determine the IC₅₀ value[5].

  • Cheng-Prusoff Conversion: If the mechanism is strictly competitive, convert IC₅₀ to the inhibition constant ( Ki​ ) using the substrate concentration ( [S] ) and the Michaelis constant ( Km​ ) of the enzyme:

    Ki​=1+Km​[S]​IC50​​

References

  • "Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs", National Institutes of Health (PMC). URL:[Link]

  • "Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II", National Institutes of Health (PMC). URL:[Link]

  • "Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies", MDPI. URL:[Link]

  • "Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins", Taylor & Francis. URL:[Link]

  • "In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II", ResearchGate. URL:[Link]

Sources

Application

Utilizing 2-Hydroxy-4-nitrobenzenesulfonamide in cross-coupling chemical reactions

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 2-Hydroxy-4-nitrobenzenesulfonamide Mechanistic Rationale & Strategic Functionalization In modern drug discovery and complex molecule synthesis, the abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Cross-Coupling Strategies Utilizing 2-Hydroxy-4-nitrobenzenesulfonamide

Mechanistic Rationale & Strategic Functionalization

In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize a single aromatic core at multiple positions is paramount. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) serves as an exceptional, multi-functionalized arene scaffold[1][2]. Its strategic value lies in the orthogonal reactivity of its three distinct functional handles: a hydroxyl group (-OH), a nitro group (-NO2), and a primary sulfonamide (-SO2NH2).

As a Senior Application Scientist, I approach this molecule not as a static building block, but as a dynamic system. By exploiting the differential electronic and steric properties of these groups, we can orchestrate a sequence of site-selective, late-stage cross-coupling reactions.

  • The Hydroxyl Handle (Pathway A): Phenols are notoriously unreactive in standard Palladium-catalyzed cross-couplings due to the high bond dissociation energy of the C(aryl)-O bond. However, converting the -OH group to a trifluoromethanesulfonate (-OTf) transforms it into an exceptional leaving group[3]. The strong electron-withdrawing nature of the -CF3 group stabilizes the departing anion, dramatically accelerating the oxidative addition of Pd(0) into the C-O bond for Suzuki-Miyaura couplings.

  • The Nitro Handle (Pathway B): The strongly electron-withdrawing -NO2 group initially deactivates the aromatic ring, stabilizing the arene during early-stage functionalizations. Once reduced to an aniline derivative, it becomes a potent nucleophile perfectly primed for [4].

  • The Sulfonamide Handle (Pathway C): Beyond acting as a privileged pharmacophore in medicinal chemistry[5], the -SO2NH2 group acts as a powerful bidentate directing group. It coordinates to Pd(II) or Rh(III) catalysts, directing the metal to the adjacent ortho-C-H bond (C6 position) for direct C-H activation, bypassing the need for pre-halogenation[6][7].

Visualization of Orthogonal Workflows

OrthogonalReactivity Core 2-Hydroxy-4-nitrobenzenesulfonamide PathA Pathway A: Triflation & Suzuki Coupling Core->PathA Modifies -OH PathB Pathway B: Reduction & Buchwald-Hartwig Core->PathB Modifies -NO2 PathC Pathway C: Directed C-H Activation Core->PathC Directs via -SO2NH2 ProdA C2-Biaryl Scaffold PathA->ProdA ProdB C4-Aminoaryl Scaffold PathB->ProdB ProdC C6-Functionalized Scaffold PathC->ProdC

Orthogonal functionalization pathways of 2-Hydroxy-4-nitrobenzenesulfonamide.

Quantitative Data: Catalyst & Condition Optimization

To ensure high fidelity in these transformations, the choice of catalyst, ligand, and base must be precisely matched to the mechanistic demands of the intermediate. The table below summarizes the optimized parameters for each orthogonal pathway.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield RangeKey Mechanistic Driver
Suzuki-Miyaura (Triflate)Pd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane/H₂O9075-92%K₃PO₄ activates the boronic acid via a boronate complex without hydrolyzing the sensitive triflate back to a phenol.
Buchwald-Hartwig (Amine)Pd₂(dba)₃ / XPhosNaOtBuToluene10068-88%XPhos promotes a monoligated Pd(0) state, accelerating oxidative addition and preventing catalyst deactivation[8].
C-H Arylation (Directed)Pd(OAc)₂ / Ag₂CO₃NoneHFIP11055-80%The sulfonamide directs Pd(II) to the ortho-C-H bond via a stable 6-membered palladacycle intermediate[7].

Self-Validating Experimental Protocols

Protocol A: Triflation and Suzuki-Miyaura Cross-Coupling

This protocol converts the unreactive hydroxyl group into a cross-coupling-ready pseudohalide.

Step 1: Synthesis of 4-Nitro-2-(trifluoromethylsulfonyloxy)benzenesulfonamide

  • Setup: Charge a flame-dried round-bottom flask with 2-Hydroxy-4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Activation: Add anhydrous pyridine (2.5 equiv) and cool the mixture to 0 °C. Causality: Pyridine serves a dual purpose; it acts as an acid scavenger and forms a highly reactive N-trifluoromethylsulfonylpyridinium intermediate, ensuring complete conversion.

  • Addition: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 15 minutes.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc). Once the starting material is consumed, quench with ice water. Wash the organic layer with 1M HCl. Causality: The acidic wash is critical to remove excess pyridine and water-soluble pyridine-triflate salts, which would otherwise poison the Palladium catalyst in the next step.

Step 2: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk tube, combine the aryl triflate (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with N₂ three times. Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂; strict Schlenk techniques ensure catalyst longevity.

  • Reaction: Add degassed 1,4-dioxane. Heat to 90 °C for 12 hours. Monitor via LC-MS to confirm the mass shift corresponding to the new biaryl C-C bond.

Protocol B: Nitro Reduction and Buchwald-Hartwig Amination

This sequence unlocks the C4 position for C-N bond formation.

BHCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Aryl Halide PdII_Am Pd(II) Amide Formation PdII_Ox->PdII_Am Amine + Base PdII_Am->Pd0 Reductive Elimination

Simplified Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Step 1: Chemoselective Reduction

  • Dissolve the biaryl product from Protocol A in Methanol. Add 10% Pd/C (10 wt%).

  • Stir vigorously under an H₂ balloon at room temperature for 4 hours. Causality: These mild conditions chemoselectively reduce the -NO₂ to an -NH₂ without cleaving the newly formed C-C bond or the sulfonamide. Filter through Celite to yield the aniline derivative.

Step 2: Buchwald-Hartwig Amination

  • Setup: In a nitrogen-filled glovebox, combine the resulting aniline (1.0 equiv), an aryl bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Reaction: Add anhydrous toluene (0.1 M) and heat to 100 °C. Causality: NaOtBu is a strong base required to deprotonate the coordinated amine, driving the formation of the Pd-amido complex. The bulky XPhos ligand forces the Palladium centers apart, accelerating the final reductive elimination step to yield the C4-aminated sulfonamide derivative[8].

  • Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Verify the product via ¹H NMR (disappearance of the primary aniline protons and appearance of the secondary amine proton).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of 2-Hydroxy-4-nitrobenzenesulfonamide during long-term storage

This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of thermal degradation of 2-Hydroxy-4-nitrobenzenesulfonamide. Our g...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical guidance for researchers, scientists, and drug development professionals on the long-term storage and prevention of thermal degradation of 2-Hydroxy-4-nitrobenzenesulfonamide. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of this critical research compound.

Section 1: Understanding the Molecule's Stability Profile

Q1: What intrinsic chemical features make 2-Hydroxy-4-nitrobenzenesulfonamide susceptible to thermal degradation?

A: The susceptibility of 2-Hydroxy-4-nitrobenzenesulfonamide to thermal degradation is primarily due to the combination of its functional groups on the aromatic ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which can destabilize the molecule, particularly when activated by heat. The primary decomposition pathways for many nitroaromatic compounds involve the breaking of the C-NO₂ bond.[1][2] Furthermore, the presence of an ortho-hydroxyl (-OH) group can introduce additional degradation pathways, such as intermolecular rearrangements, especially under thermal stress.[3] This combination makes the molecule prone to complex decomposition reactions that can be initiated at elevated temperatures.

Q2: What are the likely degradation products, and how can they impact my research?

A: While specific degradation pathways for this exact molecule require empirical study, based on the chemistry of related nitroaromatic compounds, thermal decomposition can lead to a variety of products.[1][2] Potential degradation routes include denitration (loss of the -NO₂ group), hydroxylation, and polymerization into complex, often colored, impurities.

The impact of these impurities on your research can be significant:

  • Reduced Potency: A lower concentration of the active parent compound will lead to inaccurate and non-reproducible results in biological assays.

  • Altered Biological Activity: Degradation products may have their own, often unpredictable, biological effects, leading to confounding results or off-target effects.

  • Interference in Analytical Methods: Impurity peaks can co-elute with the parent compound or other analytes in chromatographic methods like HPLC, complicating quantification and purity assessment.[4][5]

Section 2: Recommended Long-Term Storage Protocols

Q3: What are the ideal temperature and humidity conditions for storing 2-Hydroxy-4-nitrobenzenesulfonamide?

A: To minimize thermal degradation, it is crucial to adhere to controlled storage conditions. Based on the International Council for Harmonisation (ICH) guidelines for stability testing, the following conditions are recommended for long-term storage.[6][7][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Significantly slows the rate of chemical degradation reactions. Avoid freezing unless the compound's stability in a frozen state has been confirmed, as freezing can sometimes damage crystalline structures.[10]
Relative Humidity (RH) Below 60% RHMinimizes moisture-related degradation pathways. High humidity can lead to clumping and hydrolysis.[10][11]
Light Protect from lightStore in an opaque or amber container to prevent potential photodegradation, a common issue with aromatic compounds.[10]

The use of terms like 'room temperature' is unacceptable for long-term storage due to fluctuations.[12] A dedicated, temperature-monitored refrigerator or stability chamber is strongly advised.

Q4: How should I package the compound to ensure maximum stability?

A: Proper packaging is a critical barrier against environmental factors.

  • Primary Container: Use a tightly sealed, amber glass vial. Glass is generally more inert than plastic for long-term storage of organic compounds.

  • Inert Atmosphere: For maximum protection, especially for reference standards, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidative degradation.[10]

  • Secondary Containment: Place the sealed vial inside a secondary container with a desiccant (e.g., silica gel packets) to maintain a low-humidity environment. This is especially important if the primary container will be opened and closed multiple times.

  • Labeling: Ensure the label clearly indicates the compound name, lot number, storage conditions (2-8°C, Protect from Light), and date received.

Section 3: Troubleshooting and Stability Verification

Q5: How can I verify the purity of my stored 2-Hydroxy-4-nitrobenzenesulfonamide before use?

A: It is best practice to verify the purity of any chemical standard that has been in storage, especially before a critical experiment. A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[4][5]

A stability-indicating method is one that can separate the intact parent compound from its degradation products. Key parameters to check are:

  • Purity: Determined by the area percentage of the main peak relative to all peaks in the chromatogram.

  • Retention Time: Should be consistent with a freshly prepared standard or a certificate of analysis.

  • Peak Shape: Tailing or fronting peaks can indicate on-column degradation or the presence of co-eluting impurities.

Other useful techniques include Thin-Layer Chromatography (TLC) for a quick qualitative check and Mass Spectrometry (MS) for confirming the molecular weight of the parent compound.[13]

Q6: I suspect my compound has degraded. What is the first troubleshooting step?

A: If you suspect degradation, a systematic approach is necessary. The following workflow can help you diagnose the issue.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Decision & Action start Suspicion of Degradation (e.g., color change, poor results) visual Visual Inspection (Color, Clumping) start->visual Step 1 analytical Perform Purity Analysis (HPLC, TLC) visual->analytical Step 2 compare Compare to Reference (e.g., Certificate of Analysis) analytical->compare Step 3 decision Purity Acceptable? compare->decision Step 4 use Proceed with Experiment decision->use Yes discard Discard Compound & Review Storage Protocol decision->discard No

Caption: Troubleshooting workflow for suspected compound degradation.

Q7: My HPLC analysis confirms the presence of new impurity peaks. What are the likely causes?

A: The appearance of new peaks is a clear sign of chemical degradation. The most common causes are related to improper storage conditions:

  • Temperature Excursion: The compound was exposed to temperatures above the recommended 2-8°C range, even for a short period. This can happen during shipping or if a refrigerator fails.

  • Moisture Contamination: The container was not sealed properly or was opened frequently in a humid environment, allowing moisture to be absorbed.

  • Oxidation: The container was not purged with inert gas, and oxygen in the headspace reacted with the compound over time.

  • Light Exposure: The material was stored in a clear container or left on a lab bench under direct light.

Review your storage logs, check equipment performance, and re-evaluate your handling procedures to identify the root cause.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[11]

Objective: To intentionally degrade 2-Hydroxy-4-nitrobenzenesulfonamide under various stress conditions to identify likely degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Dispense aliquots of the stock solution into separate, labeled vials for each condition:

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidative Degradation: Add 3% H₂O₂.

    • Thermal Stress (Solution): Heat at 60°C.

    • Thermal Stress (Solid): Place solid compound in a 60°C oven.

    • Photolytic Stress: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 6, 24, 48 hours).

  • Analysis: Analyze all stressed samples, alongside an unstressed control sample, using an appropriate HPLC-UV method. For base- and acid-stressed samples, neutralize them before injection.

  • Peak Tracking: Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To quantify the purity of 2-Hydroxy-4-nitrobenzenesulfonamide using a standard Reverse-Phase HPLC (RP-HPLC) method.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~0.5 mg/mL.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • ACS Publications. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development. Available at: [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Brill, T. B. & Oyumi, Y. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]

  • ATSDR. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • ChemIDplus. (n.d.). 2'-HYDROXY-4'-NITROBENZENESULFONANILIDE. National Library of Medicine. Available at: [Link]

  • Lang, P. T., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Alfredsson, G. & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Available at: [Link]

  • IJARP. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Advanced Research and Publications. Available at: [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Médecins Sans Frontières. Available at: [Link]

  • European Medicines Agency. (2007). Guideline on Declaration of Storage Conditions. Available at: [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers in Chemistry. (2024). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Available at: [Link]

  • ResearchGate. (2015). An integrated method for degradation products detection and characterization. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for 2-Hydroxy-4-nitrobenzenesulfonamide Reduction

Welcome to the Technical Support Portal for complex nitroaromatic reductions. The transformation of 2-Hydroxy-4-nitrobenzenesulfonamide to 2-Hydroxy-4-aminobenzenesulfonamide presents unique chemoselectivity and catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for complex nitroaromatic reductions. The transformation of 2-Hydroxy-4-nitrobenzenesulfonamide to 2-Hydroxy-4-aminobenzenesulfonamide presents unique chemoselectivity and catalytic challenges. The presence of a potentially coordinating sulfonamide group (-SO₂NH₂), a sensitive ortho-hydroxyl group (-OH), and the inherent kinetic bottlenecks of nitro reduction require precise control over the catalytic system.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot stalled reactions, prevent catalyst poisoning, and optimize your overall yield.

Part 1: Mechanistic Overview & Bottlenecks

The catalytic hydrogenation of nitroaromatics over carbon-supported palladium (Pd/C) or platinum (Pt/C) proceeds via a stepwise electron and proton transfer mechanism: Nitro Nitroso Hydroxylamine Aniline [1].

For 2-Hydroxy-4-nitrobenzenesulfonamide, the reaction frequently stalls at the hydroxylamine intermediate. The final N-O bond cleavage has a high kinetic barrier. When the catalyst surface is starved of active hydrogen, or when electron transfer is decoupled from proton transfer, the hydroxylamine accumulates rather than reducing further[2].

Mechanism N1 Nitroarene (Substrate) N2 Nitroso Intermediate N1->N2 + 2H - H2O N3 Hydroxylamine Bottleneck N2->N3 + 2H N3->N2 Disproportionation N4 Aniline (Target Product) N3->N4 + 2H - H2O V VO(acac)2 Promoter V->N3 Catalyzes Disproportionation

Catalytic reduction pathway of nitrobenzenesulfonamide highlighting the hydroxylamine bottleneck.

Part 2: Troubleshooting FAQs

Q1: Why does my reduction stall at 80-90% conversion, leaving a persistent impurity?

Causality: You are likely observing the accumulation of the hydroxylamine intermediate. On carbon-supported metals, direct hydrogenation of hydroxylamine is kinetically unfavorable compared to the earlier steps[2]. Solution: Introduce a disproportionation agent. The addition of catalytic amounts of vanadium compounds (e.g., Vanadyl acetylacetonate, VO(acac)₂) promotes the rapid disproportionation of two equivalents of hydroxylamine into one equivalent of the target aniline and one equivalent of the nitroso intermediate, which is then rapidly re-reduced[3],[4]. This effectively bypasses the kinetic bottleneck.

Q2: My Pd/C catalyst deactivates completely after a few turnovers. Is the sulfonamide poisoning it?

Causality: Yes. While fully oxidized sulfur (-SO₂NH₂) is less coordinating than thiols, the high localized concentration of sulfonamide groups near the catalyst surface can competitively inhibit hydrogen chemisorption. Furthermore, trace lower-oxidation-state sulfur impurities in the starting material can irreversibly bind to Pd active sites, leading to severe catalyst deactivation[5]. Solution:

  • Increase Catalyst Loading: Elevate the Pd/C load from a standard 1 mol% to 3-5 mol% to ensure sufficient unpoisoned active sites remain available.

  • Switch Metals: Platinum (Pt/C) is generally more resistant to sulfur poisoning than Palladium. Switching to a 5% Pt/C catalyst often restores turnover frequencies.

Q3: I am seeing loss of the hydroxyl group (hydrodeoxygenation). How do I prevent this?

Causality: Prolonged reaction times (often a misguided attempt to push a stalled hydroxylamine reduction to completion) under high H₂ pressure lead to unwanted cleavage of the sensitive C-OH bond. Solution: By utilizing the vanadium promoter to accelerate the reaction, the overall residence time is drastically reduced. This allows you to operate under milder conditions (1 atm H₂, 25 °C), preserving the hydroxyl group while achieving full conversion.

Troubleshooting Start Low Yield of Target Amine? Q1 Hydroxylamine accumulating? Start->Q1 A1 Add VO(acac)2 Promoter Q1->A1 Yes (LC-MS confirmed) Q2 Catalyst Deactivating? Q1->Q2 No A2 Increase Pd/C load or use Pt/C Q2->A2 Yes (Sulfur Poisoning) Q3 Hydrodeoxygenation occurring? Q2->Q3 No A3 Lower Temp/Pressure Q3->A3 Yes (Loss of -OH)

Troubleshooting logic tree for resolving low conversion in nitrobenzenesulfonamide reduction.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, promoters, and reaction outcomes for 2-Hydroxy-4-nitrobenzenesulfonamide reduction.

Catalyst SystemLoading (mol% Metal)Additive / PromoterConv. (%)Selectivity to Amine (%)Primary Impurity Profile
5% Pd/C1.0 mol%None65%50%Hydroxylamine (35%)
5% Pd/C5.0 mol%None92%80%Hydroxylamine (12%)
5% Pd/C 2.0 mol% VO(acac)₂ (0.1 mol%) >99% >99% None (Trace Nitroso)
5% Pt/C2.0 mol%None95%88%Hydroxylamine (7%)
5% Pt/C 2.0 mol% VO(acac)₂ (0.1 mol%) >99% >99% None

Part 4: Self-Validating Experimental Protocol

This protocol integrates the vanadium-promoted disproportionation strategy with built-in In-Process Controls (IPC) to ensure a self-validating workflow.

Objective: Selective reduction of 2-Hydroxy-4-nitrobenzenesulfonamide to 2-Hydroxy-4-aminobenzenesulfonamide.

Step 1: Catalyst Preparation & Inerting

  • Charge a dry, pressure-rated reaction vessel with 5% Pd/C (2.0 mol% Pd relative to substrate) and VO(acac)₂ (0.1 mol%).

  • Validation Check: Ensure the Pd/C is weighed under inert conditions or wetted immediately with a small amount of water/solvent to prevent spontaneous ignition of the carbon support[6].

Step 2: Substrate Addition

  • Dissolve 2-Hydroxy-4-nitrobenzenesulfonamide (1.0 equiv) in degassed ethanol to achieve a 0.2 M concentration.

  • Transfer this solution to the catalyst mixture under a nitrogen blanket.

Step 3: Hydrogenation Execution

  • Seal the vessel and purge the headspace with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Pressurize the vessel to 1.5 atm H₂.

  • Stir vigorously (≥800 rpm) at 25 °C. Causality: High agitation is critical to overcome gas-liquid-solid mass transfer limitations, ensuring the catalyst surface is continually replenished with H₂.

Step 4: In-Process Control (IPC) & Validation

  • After 90 minutes, halt stirring, vent the H₂ safely, and withdraw a 50 µL aliquot. Filter the aliquot through a 0.2 µm PTFE syringe filter.

  • Analyze via LC-MS.

  • Validation Check: The starting material (m/z 218) should be absent. Crucially, verify the absence of the hydroxylamine intermediate (m/z 204). The target amine will appear as the dominant peak at m/z 188. If m/z 204 persists, the vanadium promoter has failed to activate; verify the VO(acac)₂ quality and ensure the system is strictly anaerobic prior to H₂ introduction.

Step 5: Workup & Isolation

  • Purge the system thoroughly with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Validation Check: Wash the Celite pad thoroughly with hot ethanol. Sulfonamides often exhibit poor solubility and can co-precipitate on the carbon support; hot washing ensures complete mass balance recovery.

  • Concentrate the combined filtrates under reduced pressure to yield the pure 2-Hydroxy-4-aminobenzenesulfonamide.

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing for 2-Hydroxy-4-nitrobenzenesulfonamide

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-Hydroxy-4-nitrobenzenesulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 2-Hydroxy-4-nitrobenzenesulfonamide. Peak tailing can significantly compromise resolution, quantification accuracy, and overall method reliability.[1] This document provides a structured, in-depth approach to troubleshooting, moving from common symptoms to root causes and validated solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

Peak tailing is a common form of peak asymmetry where the latter half of the peak is broader than the front half.[1] It indicates a deviation from the ideal symmetrical Gaussian shape, often caused by secondary retention mechanisms or system issues.[1][2] It is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As), calculated at a certain percentage of the peak height (e.g., 5% or 10%). A value greater than 1.2 is generally considered tailing, though values up to 1.5 may be acceptable for some assays.[2]

Q2: Why is 2-Hydroxy-4-nitrobenzenesulfonamide particularly prone to peak tailing?

The structure of 2-Hydroxy-4-nitrobenzenesulfonamide contains multiple functional groups that can lead to undesirable secondary interactions with the stationary phase:

  • Acidic Sulfonamide (R-SO₂NH₂) and Phenolic Hydroxyl (-OH) groups: These acidic protons can dissociate, leading to negatively charged ions. These ions can then interact strongly with any positively charged sites on the stationary phase or metal contaminants in the silica matrix.[1][3]

  • Secondary Interactions with Silanols: The primary cause of peak tailing for compounds with basic or acidic functional groups is often their interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][4][5] At mid-range pH, these silanols can be ionized (Si-O⁻) and act as strong retention sites for polar or charged analytes, creating a secondary retention mechanism that leads to tailing.[2][6]

Q3: I'm seeing peak tailing. What are the first things I should check?

Before making significant changes to your method, perform these initial checks:

  • Confirm the Issue is with the Analyte: Check if other, more neutral compounds in your sample or standard mix exhibit good peak shape. If they do, the problem is likely a chemical interaction. If all peaks are tailing, it could be a system-level issue like column overload or extra-column volume.[2][7]

  • Review Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to keep it in a single, un-ionized form.[8]

  • Check for Column Contamination: Has the column been used for other applications? Contaminants from previous analyses can create active sites that cause tailing.[9]

  • Inspect System Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated to minimize dead volume.[10][11]

Part 2: Systematic Troubleshooting Workflow

Peak tailing issues are best resolved using a logical, systematic approach. The following workflow starts with the most common and easily addressable causes before moving to more complex method development adjustments.

G start Peak Tailing Observed (Tf > 1.2) check_overload Is it Mass Overload? (Dilute sample 10x and re-inject) start->check_overload overload_yes Peak Shape Improves check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No solution_overload Solution: - Reduce sample concentration - Decrease injection volume - Use higher capacity column overload_yes->solution_overload check_mobile_phase Investigate Mobile Phase overload_no->check_mobile_phase end_node Peak Shape Optimized solution_overload->end_node mp_ph Adjust Mobile Phase pH (e.g., pH < 3.0) check_mobile_phase->mp_ph mp_additive Add Mobile Phase Modifier (e.g., TEA, Buffer) check_mobile_phase->mp_additive check_column Evaluate Stationary Phase mp_ph->check_column mp_additive->check_column col_health Check Column Health (Flush/regenerate or replace) check_column->col_health col_type Select Alternative Column (e.g., Modern end-capped, Phenyl) check_column->col_type check_hardware Inspect HPLC System col_health->check_hardware col_type->check_hardware hw_ecv Minimize Extra-Column Volume (Check tubing, fittings) check_hardware->hw_ecv hw_frit Check for Blocked Frit (Backflush or replace) check_hardware->hw_frit hw_ecv->end_node hw_frit->end_node

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Part 3: In-Depth Solutions & Experimental Protocols

This section expands on the troubleshooting workflow, explaining the science behind each step and providing actionable protocols.

Mobile Phase Optimization: The Primary Control

The mobile phase is the most powerful tool for controlling peak shape. The goal is to suppress any secondary ionic interactions between the analyte and the stationary phase.

A. Adjusting Mobile Phase pH

  • Mechanism: The ionization state of both the analyte's acidic groups (sulfonamide, phenol) and the column's residual silanol groups is controlled by pH. Silanol groups are acidic and become ionized (negatively charged) at pH levels above 3-4.[2][6] By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (Si-OH) and neutral, drastically reducing their ability to interact with the analyte via ion-exchange.[1][2][3] This ensures that the primary retention mechanism is the intended hydrophobic interaction with the C18 chains.

  • Recommendation: Use a buffer to maintain a stable, low pH. A mobile phase of Acetonitrile/Water with 0.1% Formic Acid or a 20-50 mM phosphate buffer adjusted to pH 2.7 is an excellent starting point.

B. Using Mobile Phase Additives (Silanol Blockers)

  • Mechanism: If adjusting pH alone is insufficient, a competitive agent can be added to the mobile phase. These additives are typically small, basic molecules that preferentially interact with and "block" the active silanol sites, preventing the analyte from accessing them.[3][5]

  • Common Additives:

    • Triethylamine (TEA): Historically used at concentrations of 10-25 mM, TEA is a competing base that effectively masks silanol groups.[1][3] Caution: TEA is not suitable for mass spectrometry (MS) detectors due to ion suppression.

    • Buffers: Higher buffer concentrations (50-100 mM) can also help reduce secondary interactions by increasing the ionic strength of the mobile phase, which can shield the charges on both the analyte and the silanol groups.[3]

Protocol 1: Mobile Phase pH Scouting Experiment

  • Prepare Mobile Phases: Prepare three identical aqueous mobile phase reservoirs (e.g., 90:10 Water:Acetonitrile).

    • Aqueous A: Add 0.1% Formic Acid (~pH 2.7).

    • Aqueous B: Use a 25mM Potassium Phosphate buffer adjusted to pH 4.5.

    • Aqueous C: Use a 25mM Potassium Phosphate buffer adjusted to pH 7.0.

  • Equilibrate: Equilibrate the column with each mobile phase for at least 20 column volumes.

  • Inject Standard: Inject a standard of 2-Hydroxy-4-nitrobenzenesulfonamide under each condition.

  • Analyze: Compare the peak tailing factor (Tf) from each run. A significant improvement at low pH strongly indicates silanol interactions are the primary cause.

Stationary Phase (Column) Considerations

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

A. Column Chemistry and Quality

  • Mechanism: Not all C18 columns are created equal. Modern columns are often made from high-purity, "Type B" silica, which has fewer acidic silanol groups and lower metal contamination than older "Type A" silica.[1] Furthermore, a process called end-capping is used to chemically bond a small, non-polar group (like trimethylsilane) to many of the remaining free silanols, making them much less reactive.[2][5]

  • Recommendation: For polar and ionizable compounds like sulfonamides, using a high-purity, fully end-capped C18 or C8 column is highly recommended.[2][4] If tailing persists, consider a phenyl-hexyl phase, which offers alternative selectivity through π-π interactions with the analyte's aromatic ring and can reduce silanol effects.[12][13]

Table 1: Column Selection Guide for Polar Aromatic Analytes

Column PhasePrimary InteractionSuitability for 2-Hydroxy-4-nitrobenzenesulfonamideKey Advantage
Standard C18 HydrophobicModerateGeneral purpose, widely available.
End-Capped C18 HydrophobicHighSignificantly reduces silanol interactions, improving peak shape for polar compounds.[2]
C8 HydrophobicHighLess retentive than C18, which can be useful if retention times are too long. Also benefits from end-capping.[13]
Phenyl-Hexyl Hydrophobic, π-πVery HighOffers alternative selectivity for aromatic compounds and can provide excellent peak shape.[13][14]
Polar-Embedded Hydrophobic, H-BondingHighContains a polar group embedded in the alkyl chain, which shields silanols and improves performance in highly aqueous mobile phases.[6][15]

Protocol 2: Column Regeneration and Cleaning

If you suspect column contamination or degradation, a rigorous washing procedure can restore performance. Do not exceed the manufacturer's recommended pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.

  • Flush with Mobile Phase (No Buffer): Wash with 20 column volumes of your mobile phase composition but without any salts or buffers (e.g., 65:35 Methanol:Water).

  • Strong Organic Wash: Wash with 20 column volumes of 100% Acetonitrile.

  • Intermediate Polarity Wash: Wash with 20 column volumes of 100% Isopropanol.

  • Strong Organic Wash (Reverse): Reverse the column flow direction and wash with another 20 column volumes of 100% Acetonitrile to dislodge particulates from the inlet frit.

  • Re-equilibrate: Return the column to the original flow direction, reconnect to the detector, and re-equilibrate with the starting mobile phase until a stable baseline is achieved.

System and Hardware Effects

Sometimes, the problem is not chemical but physical. Issues within the HPLC system itself can contribute to band broadening and peak tailing.

A. Extra-Column Volume (Dead Volume)

  • Mechanism: Extra-column volume refers to all the volume in the flow path outside of the column itself, including injector loops, tubing, and fittings.[11] Excessive volume allows the analyte band to spread out (disperse) before and after the separation, leading to broader and more asymmetric peaks.[10] This effect is particularly detrimental for high-efficiency columns (e.g., those with small particle sizes).[16]

  • Troubleshooting:

    • Use the shortest possible length of connecting tubing with the narrowest internal diameter (e.g., 0.005" or ~0.12mm) appropriate for your system's backpressure.[6][10]

    • Ensure all fittings are of the correct type (e.g., PEEK fingertight) and are properly seated to eliminate any gaps or "dead volumes."[11]

    • Verify the detector flow cell volume is appropriate for the column dimensions.[10]

G cluster_0 Pre-Column Volume cluster_1 Post-Column Volume Injector Injector Loop Tubing1 Connecting Tubing Injector->Tubing1 Fittings1 Fittings Tubing1->Fittings1 Column Analytical Column Fittings1->Column Tubing2 Connecting Tubing Column->Tubing2 Fittings2 Fittings Tubing2->Fittings2 Detector Detector Flow Cell Fittings2->Detector

Caption: Sources of extra-column volume that can contribute to peak tailing.

B. Column Inlet Frit Blockage

  • Mechanism: The inlet frit is a porous metal filter at the head of the column that protects the packed bed from particulates. If it becomes partially blocked by sample debris or mobile phase precipitates, it can disrupt the flow path, causing the sample band to be unevenly distributed onto the column. This results in distorted, often split or tailing, peaks.[7]

  • Troubleshooting:

    • Backflush: Disconnect the column and reverse its flow direction, flushing with a strong solvent to dislodge particulates.

    • Replace Frit: If backflushing fails, the frit may need to be carefully replaced (follow manufacturer instructions).

    • Prevention: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter. Using a guard column is also a highly effective way to protect the analytical column.[9]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Benchchem. (2025, December). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (2022, February 28). Understanding Your HPLC System: Dead Volume, Dwell Volume, and Extra Column Volume.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Link Lab. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume.
  • ACD/Labs. (2022, October 6).
  • HPLC Troubleshooting. (n.d.).
  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
  • ResearchGate. (2019, August 30). How can I prevent the peak tailing in HPLC?
  • Letters in Applied NanoBioScience. (2022, November 21).
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • LCGC International. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis.

Sources

Optimization

Minimizing side reactions during 2-Hydroxy-4-nitrobenzenesulfonamide coupling

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the challenging coupling of 2-hydroxy-4-nitrobenzenesulfonyl derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the challenging coupling of 2-hydroxy-4-nitrobenzenesulfonyl derivatives. Due to the presence of unprotected phenolic hydroxyl groups and a highly electron-withdrawing nitro group, these couplings are notoriously prone to side reactions such as competitive O-sulfonylation, premature hydrolysis, and oligomerization.

Below, you will find our expert-curated FAQs, troubleshooting matrices, and validated step-by-step protocols to ensure high-yielding, chemoselective N-sulfonylation.

I. Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant oligomerization and O-sulfonylation instead of my desired N-sulfonamide?

Causality & Expert Insight: When reacting 2-hydroxy-4-nitrobenzenesulfonyl chloride with an amine, the unprotected 2-hydroxyl group acts as a competing nucleophile. The highly electron-withdrawing 4-nitro group increases the electrophilicity of the sulfonyl chloride, making it highly reactive. In the presence of standard amine bases (like Triethylamine or DIPEA), the phenolic hydroxyl is easily deprotonated (pKa ~7-8 due to the nitro group), leading to rapid intermolecular O-sulfonylation and oligomer/polymer formation. Solution: To achieve chemoselective N-sulfonylation without protecting the phenolic hydroxy group, mild inorganic bases such as Metal Oxides (e.g., MgO, Ag₂O) or lyophilized solid sodium carbonate in mixed aqueous/organic or THF/DMF solvent systems are highly recommended[1]. These bases buffer the reaction without fully deprotonating the phenol, kinetically favoring the more nucleophilic amine.

Q2: My sulfonyl chloride starting material is converting back to the sulfonic acid. How do I prevent hydrolysis?

Causality & Expert Insight: Sulfonyl chlorides with electron-withdrawing groups (like the 4-nitro moiety) are exceptionally sensitive to moisture. Hydrolysis outcompetes N-sulfonylation if the amine is sterically hindered or if the aqueous biphasic conditions (Schotten-Baumann) are too basic. Solution: Ensure the amine is pre-dissolved and fully available before adding the sulfonyl chloride. If using aqueous conditions, keep the temperature strictly between 0°C and 5°C and maintain the pH around 8.0-8.5. Alternatively, switch to anhydrous conditions using pyridine or a mild metal oxide scavenger.

Q3: Can I just protect the 2-hydroxyl group before coupling?

Causality & Expert Insight: Yes. If chemoselective protocols fail due to extreme steric hindrance of your target amine, transient protection is the most robust self-validating system. Acetylation (using acetic anhydride) or benzylation[2] of the phenol prior to sulfonyl chloride formation completely eliminates O-sulfonylation. The acetate can be easily cleaved post-coupling using mild basic hydrolysis (e.g., LiOH in THF/H₂O) without breaking the newly formed sulfonamide bond.

II. Mechanistic Pathway & Side Reactions

The following diagram illustrates the competitive pathways during the coupling process, highlighting the critical divergence between the desired N-sulfonylation and the parasitic O-sulfonylation.

ReactionPathway SM 2-Hydroxy-4-nitrobenzenesulfonyl Chloride + Amine Cond1 Standard Amine Base (TEA/DIPEA) SM->Cond1 Cond2 Mild Metal Oxide (MgO / Na2CO3) SM->Cond2 PathO Phenoxide Formation (O-Nucleophile active) Cond1->PathO Deprotonation PathN Amine Nucleophilic Attack (Phenol remains protonated) Cond2->PathN Chemoselective ProdO Side Product: O-Sulfonylation / Oligomers PathO->ProdO Fast kinetics ProdN Desired Product: N-Sulfonamide PathN->ProdN High Yield

Figure 1: Divergent reaction pathways in 2-hydroxy-4-nitrobenzenesulfonamide coupling based on base selection.

III. Troubleshooting Matrix: Quantitative Data & Optimization

When optimizing your coupling, refer to the following quantitative comparison of base and solvent systems to minimize side reactions.

Base SystemSolvent SystemTemp (°C)Phenol StateN-Sulfonamide YieldO-Sulfonylation / HydrolysisRecommendation
Triethylamine (TEA)DCM25Deprotonated< 20%> 70% (Oligomers)Avoid for unprotected phenols.
NaOH (aq)DCM / H₂O0 - 5Deprotonated30 - 40%High HydrolysisPoor chemoselectivity.
MgO (Metal Oxide)THF / H₂O25Protonated80 - 85%< 5%Optimal for chemoselectivity.
Solid Na₂CO₃THF / DMF (8:1)25Protonated62 - 85%< 10%Excellent alternative[1].

IV. Validated Experimental Protocols

Protocol A: Chemoselective N-Sulfonylation using Metal Oxides (MgO)

This protocol utilizes Magnesium Oxide (MgO) to act as an acid scavenger without deprotonating the highly acidic 2-hydroxyl group, thereby preventing O-sulfonylation.

Materials:

  • 2-Hydroxy-4-nitrobenzenesulfonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • Magnesium Oxide (MgO, finely powdered) (2.0 eq)

  • THF / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve the target amine (1.1 mmol) in the THF/H₂O mixture (5 mL).

  • Base Addition: Add finely powdered MgO (2.0 mmol) to the stirring solution at room temperature. Stir for 5 minutes to ensure an even suspension.

  • Electrophile Addition: Dissolve 2-hydroxy-4-nitrobenzenesulfonyl chloride (1.0 mmol) in 1 mL of anhydrous THF. Add this solution dropwise to the amine/MgO suspension over 15 minutes. Causality: Dropwise addition keeps the local concentration of the highly reactive sulfonyl chloride low, further suppressing dimerization.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC or LC-MS. The reaction typically reaches completion within 2 to 4 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove unreacted MgO and magnesium salts. Wash the pad with ethyl acetate (10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove THF. Dilute the aqueous residue with ethyl acetate and adjust the pH to ~4 using 1M HCl (carefully, to keep the sulfonamide protonated but avoid hydrolyzing it). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-sulfonamide.

Protocol B: Transient Protection Strategy (O-Acetylation)

If Protocol A yields insufficient results due to amine steric hindrance, use this self-validating protection-deprotection sequence.

Step-by-Step Methodology:

  • Protection: React 2-hydroxy-4-nitrobenzenesulfonic acid with acetic anhydride (1.5 eq) and a catalytic amount of H₂SO₄ at 60°C for 2 hours to form the 2-acetoxy derivative.

  • Activation: Convert the protected sulfonic acid to the sulfonyl chloride using thionyl chloride (SOCl₂) and catalytic DMF in DCM at reflux for 3 hours. Concentrate to dryness.

  • Coupling: Dissolve the crude 2-acetoxy-4-nitrobenzenesulfonyl chloride in DCM. Add to a solution of the amine (1.0 eq) and DIPEA (1.5 eq) in DCM at 0°C. Stir for 2 hours.

  • Deprotection: Concentrate the reaction mixture. Dissolve the crude intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 1 hour to selectively cleave the acetate group. Acidify to pH 3, extract with EtOAc, and purify.

References

  • Hak Hee Kang, Ho Sik Rho, Duck Hee Kim, Seong-Geun Oh. "Metal Oxide in Aqueous Organic Solution Promoted Chemoselective N-Sulfonylation of Hydrophilic Amino Alcohols." Tetrahedron Letters, 2003. Available at:[Link]

  • K. Lippur et al. "Synthesis of 5,5'-Disubstituted Bimorpholines." Synthetic Communications, 2009. Available at:[Link]

  • "Silver(I) oxide-mediated facile and practical sulfonylation of alcohols." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Advanced purification and recrystallization techniques for crude 2-Hydroxy-4-nitrobenzenesulfonamide

Welcome to the Technical Support Center for 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1). This hub is designed for researchers, synthetic chemists, and drug development professionals who require advanced, mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1). This hub is designed for researchers, synthetic chemists, and drug development professionals who require advanced, mechanistically grounded solutions for purifying this specific sulfonamide derivative.

Below, you will find our diagnostic workflow, quantitative solvent data, and in-depth troubleshooting FAQs to help you achieve >98% purity in your final crystalline product.

Process Logic Visualization

PurificationWorkflow Crude Crude 2-Hydroxy-4- nitrobenzenesulfonamide BaseDissolve Alkaline Dissolution (10% aq. Na2CO3) Crude->BaseDissolve Deprotonation Filter Filtration of Insoluble Impurities BaseDissolve->Filter Phase Separation Acidify Acidic Precipitation (6M HCl to pH 2-3) Filter->Acidify Reprotonation Recrystallize Anti-Solvent Recrystallization (EtOH / Water) Acidify->Recrystallize Thermal Cycling Pure Pure Crystalline Product (>98% Purity) Recrystallize->Pure Nucleation

Logical workflow for the acid-base purification and anti-solvent recrystallization of the crude.

Q1: My crude reaction mixture is dark brown and oily. How can I remove bulk polymeric impurities before attempting recrystallization?

The Mechanistic Causality: Direct recrystallization of highly impure crude often fails because lipophilic impurities and unreacted starting materials interfere with crystal lattice formation, leading to "oiling out." However, 2-Hydroxy-4-nitrobenzenesulfonamide possesses an acidic phenolic hydroxyl group—its acidity is significantly enhanced by the electron-withdrawing para-nitro group. By treating the crude with a mild aqueous base, we selectively deprotonate the phenol to form a highly water-soluble phenoxide salt. Neutral and polymeric organic impurities remain insoluble and can be mechanically removed. Subsequent acidification forces the reprotonation and precipitation of the purified sulfonamide 1.

Step-by-Step Acid-Base Extraction Protocol:

  • Suspension: Suspend the crude oily product in a 10% w/v aqueous Sodium Carbonate ( Na2​CO3​ ) solution (approx. 10 mL per gram of crude).

  • Deprotonation: Stir vigorously at room temperature for 30–45 minutes until no further dissolution is observed.

  • Filtration: Vacuum filter the suspension through a Celite pad to remove insoluble dark organic impurities.

  • Reprotonation: Transfer the filtrate to a clean flask submerged in an ice bath. Slowly add 6M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH reaches 2–3.

  • Isolation: Collect the resulting yellow-brown precipitate via vacuum filtration and wash with ice-cold distilled water.

Self-Validating Checkpoint: Before the addition of HCl, the alkaline filtrate must be completely transparent (though it will be deeply colored). Any cloudiness indicates that lipophilic impurities bypassed the filter. Upon adding HCl, precipitation should be immediate and voluminous.

Q2: What is the optimal solvent system to recrystallize 2-Hydroxy-4-nitrobenzenesulfonamide without massive yield loss?

The Mechanistic Causality: Because of the strong intermolecular hydrogen bonding capabilities of both the sulfonamide ( −SO2​NH2​ ) and hydroxyl ( −OH ) groups, this compound is highly soluble in polar solvents but nearly insoluble in non-polar or highly aqueous media 2. A single solvent rarely provides the steep solubility curve required for high-yield crystallization. Therefore, an anti-solvent approach—using a polar "good" solvent paired with a "poor" solvent—is the industry standard for benzenesulfonamide derivatives 3.

Quantitative Solvent System Comparison:

Solvent System (Good : Poor)Volume Ratio (v/v)Est. Solute Recovery (%)Expected Purity (HPLC)Mechanistic Notes
Ethanol : Water 1:285 - 90%> 98%Ideal balance of polarity; slow cooling promotes robust crystal lattice formation.
Ethyl Acetate : Heptane 1:3~ 90%> 95%Excellent for purging highly lipophilic byproducts; requires rigorous drying to remove heptane.
Methanol : Water 1:175 - 80%> 99%Highest purity yield; however, higher solubility in methanol reduces overall mass recovery.

Step-by-Step Anti-Solvent Recrystallization Protocol (Ethanol/Water):

  • Dissolution: Place the semi-pure powder in a round-bottom flask. Add a minimum volume of boiling Ethanol (approx. 78°C) just until the solid fully dissolves.

  • Hot Filtration: If any particulate matter remains, pass the hot solution through a pre-warmed fluted filter paper.

  • Anti-Solvent Addition: Maintain the filtrate at 70°C. Slowly add hot distilled water dropwise until persistent turbidity (the "cloud point") is achieved.

  • Clarification: Add 1–3 drops of hot Ethanol until the solution just turns clear again.

  • Thermal Cycling: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for an additional 2 hours to maximize supersaturation.

  • Harvesting: Filter the crystals, wash with a minimal amount of ice-cold 1:2 Ethanol/Water, and dry under vacuum at 40°C.

Self-Validating Checkpoint: The formation of distinct, geometric crystalline needles upon cooling validates that the supersaturation curve was properly managed. If an amorphous sludge forms, the cooling rate was too rapid.

Q3: During cooling, my product forms a viscous oil at the bottom of the flask instead of crystallizing. How do I fix this?

The Mechanistic Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the melting point of the solute is depressed below the temperature at which it saturates the solvent mixture. Instead of forming a solid crystal lattice, the compound separates as a supercooled liquid phase. This is typically caused by adding the anti-solvent too rapidly or having a high concentration of impurities that disrupt lattice thermodynamics.

Troubleshooting Protocol:

  • Re-dissolution: Immediately reheat the mixture until the oil completely redissolves into a homogenous solution.

  • Adjust Polarity: Add 5–10% more of the good solvent (e.g., Ethanol) to decrease the saturation temperature and push the cloud point below the compound's melting point.

  • Seeding: Allow the solution to cool very slowly. Just before it reaches the temperature where it previously oiled out, introduce a single "seed" crystal of pure 2-Hydroxy-4-nitrobenzenesulfonamide to provide a nucleation site.

  • Agitation: If seeding is not possible, gentle scratching of the inner glass surface with a glass rod can induce localized acoustic cavitation, triggering nucleation.

Q4: How can I validate that my recrystallized product is pure enough for downstream pharmaceutical synthesis?

The Mechanistic Causality: Impurities disrupt the uniform intermolecular forces of a crystal lattice, requiring less thermal energy to break the bonds, which broadens and lowers the melting point.

Validation Standard: Pure nitro-amino-hydroxybenzenesulfonic acid amides and their direct derivatives typically exhibit sharp melting transitions. Ensure your product's melting point is sharp (a range of ≤ 1.5°C). For rigorous validation, utilize Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The electron-dense nitro and sulfonamide groups provide strong UV chromophores, making detection at 254 nm highly accurate for quantifying trace aromatic impurities.

References

  • Process for the manufacture of nitro-amino-hydroxybenzenesulfonic acid amides.
  • Process for producing crystal of benzenesulfonamide derivative.
  • 1261863-13-1 - ChemBK. ChemBK.

Sources

Optimization

Reducing byproduct formation in 2-Hydroxy-4-nitrobenzenesulfonamide amidation processes

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the amidation of 2-Hydroxy-4-nitrobenzenesulfonamide. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the amidation of 2-Hydroxy-4-nitrobenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, specifically focusing on minimizing byproduct formation to enhance yield and purity. This guide is structured to address the common challenges encountered in the lab through practical troubleshooting and frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions provided are grounded in chemical principles to help you understand the causality behind each recommendation.

Q1: My reaction is complete according to TLC, but the final product yield is low and the purity is poor. I see a new, more polar spot on the TLC plate.

A1: This is a classic and frequently encountered issue, most often pointing to the hydrolysis of your activated starting material. The amidation of 2-Hydroxy-4-nitrobenzenesulfonamide typically proceeds via an activated intermediate, such as 2-Hydroxy-4-nitrobenzenesulfonyl chloride. This sulfonyl chloride is highly electrophilic and, therefore, extremely sensitive to moisture.[1][2]

Causality: Water present in the reaction medium acts as a nucleophile, attacking the sulfonyl chloride to generate the corresponding 2-Hydroxy-4-nitrobenzenesulfonic acid. This sulfonic acid byproduct is significantly more polar than the desired sulfonamide product and will not react further with the amine under standard conditions, thus reducing your overall yield.[1]

Recommended Solutions:

  • Stringent Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Amine Salt vs. Free Base: If you are using an amine hydrochloride salt with an additional equivalent of base, ensure the base is sufficiently strong to freebase the amine in situ without introducing water.

Q2: I'm observing the formation of multiple, less polar byproducts, and my desired product is contaminated even after purification. What could be the cause?

A2: The formation of less polar byproducts can be attributed to several side reactions, often related to reaction temperature, stoichiometry, or the choice of base.

Potential Causes & Solutions:

  • O-Sulfonylation: The phenolic hydroxyl group on the 2-Hydroxy-4-nitrobenzenesulfonyl chloride is nucleophilic. It can react with another molecule of the sulfonyl chloride, especially in the presence of a strong base, to form a sulfonate ester dimer. This byproduct is typically less polar than the desired sulfonamide.

    • Solution: Add the base slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control its concentration and minimize side reactions. Using a bulky, non-nucleophilic base can also disfavor this pathway.

  • Di-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it is possible for it to be acylated twice, especially if a strong base is used in excess. This would form a disulfonylimide (R-N(SO₂Ar)₂), which is significantly less polar.

    • Solution: Use precise stoichiometry. Employing no more than 1.05-1.1 equivalents of the amine is recommended. If the issue persists, consider using a milder base or avoiding a large excess.

  • Over-acylation from Coupling Reagents: If you are using a direct coupling method from the sulfonic acid with reagents like carbodiimides, byproducts from these reagents (e.g., N-acylurea) can form.[3][4]

    • Solution: Optimize the coupling conditions or choose a reagent where the byproduct has significantly different solubility, allowing for easier removal during workup (e.g., using a water-soluble carbodiimide like EDC and performing an aqueous wash).

Observed Issue Potential Cause Recommended Solution
Low Yield, High Polarity ByproductHydrolysis of sulfonyl chloride intermediate.[1]Implement stringent anhydrous conditions; use an inert atmosphere.
Low Yield, Low Polarity Byproduct(s)O-Sulfonylation (dimerization) or Di-sulfonylation of amine.Control temperature (cool to 0 °C); use precise stoichiometry; consider a milder or bulkier base.
Unreacted Amine in Final ProductInefficient workup or incorrect stoichiometry.Wash the organic layer with a dilute acid (e.g., 1M HCl) during workup to remove the basic amine.[5]
Unreacted Sulfonic Acid in ProductIncomplete activation or hydrolysis during reaction/workup.Wash the organic layer with a dilute base (e.g., saturated NaHCO₃) to remove the acidic sulfonic acid.
Visualizing Reaction Pathways

Understanding the competition between the desired reaction and byproduct formation is key. The following diagram illustrates these pathways.

G cluster_0 Reactants cluster_1 Products & Byproducts Start 2-Hydroxy-4-nitro- benzenesulfonyl Chloride Product Desired Sulfonamide (Ar-SO₂-NHR) Start->Product + Amine (Desired Path) Byproduct Hydrolysis Product (Sulfonic Acid) Start->Byproduct + H₂O (Side Reaction) Byproduct2 O-Sulfonylation Product (Sulfonate Ester Dimer) Start->Byproduct2 + Another Sulfonyl Chloride (Side Reaction) Amine R-NH₂ Amine->Product H2O Water (Contaminant) H2O->Byproduct

Caption: Key reaction pathways in the amidation process.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for the reaction and workup?

A3: The optimal pH is a delicate balance. The reaction itself, when using a sulfonyl chloride and an amine, is typically run under slightly basic conditions using a non-nucleophilic organic base (like triethylamine or pyridine) to neutralize the HCl generated. During the aqueous workup, sequential washes with dilute acid (to remove excess amine) and dilute base (to remove unreacted sulfonic acid) are effective. However, be aware that both strongly acidic and strongly alkaline conditions can promote the hydrolysis of the final sulfonamide product, especially at elevated temperatures.[6][7]

Q4: Can I perform this amidation directly from the sulfonic acid without making the sulfonyl chloride?

A4: Yes, this is a viable alternative strategy that avoids handling highly moisture-sensitive sulfonyl chlorides. This approach requires the use of a coupling or activating agent to convert the sulfonic acid into a reactive intermediate in situ.

  • Triphenylphosphine Ditriflate: This reagent has been shown to be effective for the direct coupling of sulfonic acids with amines, providing a fundamentally new approach.[8]

  • Carbodiimides (e.g., EDC, DCC): While more common for carboxylic acids, these can be used, but may require additives and careful optimization to avoid side reactions.[9] The primary trade-off is that you will need to remove the byproducts of the coupling agent (e.g., triphenylphosphine oxide or a urea derivative) during purification.[3]

Q5: How does temperature affect byproduct formation?

A5: Temperature control is critical. Amidation reactions are often exothermic. Running the reaction at excessively high temperatures can increase the rate of undesirable side reactions, such as the formation of over-condensates or other degradation products.[10][11] A common and effective strategy is to add the reactants together at a low temperature (0 °C) to control the initial exotherm, and then allow the reaction to slowly warm to room temperature to proceed to completion.[5]

Analytical & Purification Protocols

Trustworthy protocols are self-validating. Follow these steps to monitor your reaction and purify your product effectively.

Protocol 1: General Amidation via Sulfonyl Chloride
  • Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen.

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.05 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-Hydroxy-4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.[5]

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography.[1]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Prep: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the crude mixture alongside the starting materials (sulfonyl chloride and amine) on a silica gel TLC plate.

  • Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate; start with 7:3 and adjust as needed).

  • Visualization: Visualize the spots under UV light (254 nm).[12] The disappearance of the starting material and the appearance of a new spot (the product) indicates reaction progress. The sulfonic acid byproduct from hydrolysis will typically appear as a spot at the baseline (Rf ≈ 0).

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., hexanes/ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and analyze them by TLC to isolate the pure product.[1]

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

G A Low Yield or Purity B Check TLC Analysis A->B C Unreacted Starting Material (Sulfonyl Chloride) B->C Spot matches starting material F Polar Byproduct at Baseline B->F New, highly polar spot I Multiple Non-polar Byproducts B->I New, less polar spots D Incomplete Reaction C->D E Extend reaction time or slightly increase temperature D->E G Probable Hydrolysis F->G H Use anhydrous solvents & inert atmosphere G->H J Side Reactions (O-Sulfonylation/Di-sulfonylation) I->J K Lower temperature (0 °C), check stoichiometry J->K

Caption: A logical workflow for troubleshooting common issues.

References
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Urbano, V. F. M., et al. (2019). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Journal of the Brazilian Chemical Society.
  • Gao, Y., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Kurniawan, Y. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega.
  • Bar-Ziv, R., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Arnott, E. A., & Planas, L. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
  • Pace, V., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
  • LibreTexts. (2020). 17.
  • Tepe, J. J., & Kulkarni, S. S. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Tepe, J. J., & Kulkarni, S. S. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating LC-MS Methods for 2-Hydroxy-4-nitrobenzenesulfonamide Quantification: A Comparative Analysis

Introduction: The Analytical Imperative for 2-Hydroxy-4-nitrobenzenesulfonamide In the landscape of pharmaceutical development and chemical research, the ability to accurately quantify specific molecules in complex biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 2-Hydroxy-4-nitrobenzenesulfonamide

In the landscape of pharmaceutical development and chemical research, the ability to accurately quantify specific molecules in complex biological matrices is paramount. 2-Hydroxy-4-nitrobenzenesulfonamide, a sulfonamide derivative, represents a class of compounds where precise measurement can be critical for understanding pharmacokinetics, assessing purity, or monitoring synthesis. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the premier analytical technique for this task, offering unparalleled sensitivity and selectivity.[1]

However, an LC-MS instrument, no matter how advanced, only generates reliable data if the analytical method is rigorously validated.[2] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth, practical framework for validating an LC-MS method for 2-Hydroxy-4-nitrobenzenesulfonamide. We will move beyond a simple checklist, exploring the causality behind experimental choices and comparing two common sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—to illustrate the trade-offs between speed, cleanliness, and performance. This comparative approach will empower you to select and validate a method that is truly fit-for-purpose, ensuring data of the highest integrity for critical decision-making.

Foundational Principles of Bioanalytical Method Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[5][6][7] The International Council for Harmonisation (ICH) M10 guideline, in particular, provides a harmonized framework that is now the global standard.[3][8][9] The objective is to ensure that the method is well-characterized, fully validated, and documented to support regulatory decisions.[3][8]

The core validation parameters, which we will assess in our comparative study, are defined as follows:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[10][11]

  • Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.[11]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (%CV) and evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11]

  • Calibration Curve and Linearity: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. Linearity is a measure of the method's ability to obtain test results that are directly proportional to the analyte concentration over a defined range.[11]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected, but not necessarily quantified.

  • Recovery: The efficiency of the extraction process, measured by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[11]

  • Matrix Effect: The alteration of analyte ionization (suppression or enhancement) due to co-eluting components from the biological matrix. This is a critical parameter in LC-MS and a key differentiator in our comparative methods.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and post-preparative (autosampler) stability.

Experimental Design & Comparative Strategy

A successful validation begins with a robust method development phase. The choices made here directly impact the validation outcome. Our strategy is to compare two distinct sample preparation workflows, as this is often the most significant source of variability and potential method failure.

Overall Validation Workflow

The validation process follows a systematic sequence of experiments designed to challenge the method's performance characteristics.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Batch Execution cluster_2 Phase 3: Data Analysis & Reporting Dev Develop & Optimize LC-MS/MS (Sample Prep, Chromatography, MS) P_A Precision & Accuracy Batches (3 Runs) Dev->P_A Method Finalized Analysis Calculate Validation Parameters Against Acceptance Criteria P_A->Analysis Selectivity Selectivity & Specificity Selectivity->Analysis Matrix Matrix Effect & Recovery Matrix->Analysis Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Stability->Analysis Report Generate Validation Report Analysis->Report All Criteria Met G cluster_0 Potential Causes cluster_1 Corrective Actions Start Validation Parameter Fails (e.g., Inter-assay Precision >15% CV) C1 Inconsistent Sample Prep (e.g., Pipetting Error, Evaporation) Start->C1 C2 Variable Matrix Effects Start->C2 C3 LC-MS System Instability Start->C3 A1 Retrain Analyst / Use Automation C1->A1 A2 Improve Sample Cleanup (Move from PPT to SPE) C2->A2 A3 Perform System Maintenance / Optimize MS Parameters C3->A3

Caption: Decision tree for troubleshooting failed precision validation.

Conclusion & Recommendations

This guide demonstrates that while multiple LC-MS methods can be developed for the quantification of 2-Hydroxy-4-nitrobenzenesulfonamide, their performance during validation can differ dramatically based on the chosen sample preparation strategy.

  • Method A (Protein Precipitation) offers a rapid and simple workflow. However, it is highly susceptible to matrix effects, which can compromise precision, accuracy, and sensitivity. This approach may be suitable for early discovery or research-grade assays where speed is prioritized over ultimate robustness, but it carries a higher risk of failing validation for regulated bioanalysis.

  • Method B (Solid-Phase Extraction) requires more time and resources but yields a significantly cleaner sample. This translates into superior precision, lower matrix effects, and a more sensitive LLOQ. For any application requiring high-quality, reliable, and defensible data—such as clinical trials or GLP toxicokinetic studies—an SPE-based method is the authoritative choice.

Ultimately, the selection of an analytical method must be "fit-for-purpose." By understanding the underlying principles of validation and the causal relationships between experimental choices and data quality, researchers can confidently develop and validate LC-MS methods that meet the rigorous demands of modern science and regulatory expectations.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis, Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (Superseded by ICH M10). Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Available at: [Link]

  • Bioanalysis Zone. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

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Comparative

Spectroscopic validation of 2-Hydroxy-4-nitrobenzenesulfonamide purity and structural integrity

Spectroscopic Validation of 2-Hydroxy-4-nitrobenzenesulfonamide: A Comparative Analytical Guide As a Senior Application Scientist, I approach the validation of substituted benzenesulfonamides not merely as a checklist of...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 2-Hydroxy-4-nitrobenzenesulfonamide: A Comparative Analytical Guide

As a Senior Application Scientist, I approach the validation of substituted benzenesulfonamides not merely as a checklist of analytical tests, but as a self-validating system of logical checks and balances. 2-Hydroxy-4-nitrobenzenesulfonamide (CAS 1261863-13-1) is a highly functionalized scaffold utilized in the development of carbonic anhydrase inhibitors and specialized azo dyes[1],[2]. Because it contains three strongly electron-withdrawing or electron-donating groups (sulfonamide, phenolic hydroxyl, and nitro) on a single benzene ring, verifying its structural integrity and absolute purity is critical to preventing downstream synthetic failures or skewed bioassay results.

This guide objectively compares the performance of Analytical-Grade 2-Hydroxy-4-nitrobenzenesulfonamide against standard commercial alternatives, providing the foundational spectroscopic data and mechanistic protocols required for rigorous validation[3],[4].

Comparative Performance: Analytical Grade vs. Alternatives

When sourcing or synthesizing 2-Hydroxy-4-nitrobenzenesulfonamide, researchers typically encounter different purity grades. Furthermore, structurally similar analogs (such as 4-Nitrobenzenesulfonamide, which lacks the hydroxyl group) are often used as cheaper alternatives in preliminary screening. However, the presence of the ortho-hydroxyl group fundamentally alters the molecule's hydrogen-bonding network, solubility, and target-binding affinity (e.g., in carbonic anhydrase active sites)[1].

The table below summarizes the comparative performance and analytical metrics of these variants.

Table 1: Performance and Purity Comparison of Sulfonamide Alternatives

Metric / FeatureAnalytical-Grade 2-Hydroxy-4-nitrobenzenesulfonamideStandard Synthesis Grade4-Nitrobenzenesulfonamide (Analog Alternative)
Target Purity (LC-MS DAD) > 99.5%90 - 95%> 98.0%
Key Impurities None detectableRegioisomers, unreacted chlorosulfonyl precursorsUnreacted aniline derivatives
Downstream Performance High precision in enzyme inhibition assays; predictable stoichiometry in coupling.Erratic bioassay IC50 shifts; side-reactions in cross-coupling.Lacks the crucial -OH anchor for specific protein-ligand interactions.
Spectroscopic Differentiator Sharp, distinct -OH and -NH2 signals in NMR; single LC peak.Broad baseline in NMR; multiple co-eluting LC peaks.Absence of -OH stretch in IR (~3300 cm⁻¹) and -OH proton in NMR.

Multi-Modal Spectroscopic Validation Strategy

To establish a self-validating analytical system, we must employ orthogonal techniques. Relying solely on HPLC retention times is insufficient, as regioisomers (e.g., 3-hydroxy-4-nitrobenzenesulfonamide) may co-elute[4].

  • Nuclear Magnetic Resonance (NMR): Confirms the exact substitution pattern of the aromatic ring. We specifically utilize DMSO- d6​ rather than CDCl₃. Causality: The highly polar sulfonamide and phenolic groups render the compound insoluble in non-polar solvents. Furthermore, protic solvents like CD₃OD would cause rapid deuterium exchange with the -OH and -SO₂NH₂ protons, rendering them invisible. Dry DMSO- d6​ strongly solvates the molecule while preserving these critical exchangeable protons for structural verification[3].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Differentiates the functional groups through vibrational modes. Causality: The asymmetric and symmetric stretching of the -NO₂ group and the -SO₂ group occur in distinct, non-overlapping regions, providing a rapid fingerprinting method[3],[1].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and chromatographic purity. Causality: Because both the phenolic hydroxyl and the sulfonamide groups are acidic, Negative Electrospray Ionization (ESI⁻) is highly favored, yielding a strong [M-H]⁻ ion at m/z 217[4].

Quantitative Spectroscopic Data Summaries

Table 2: Representative ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
~ 11.50Singlet (broad)1HPhenolic -OHHighly deshielded due to intramolecular H-bonding and the electron-withdrawing -NO₂ group.
~ 8.10Singlet1HAromatic C3-HLocated between the -OH and -NO₂ groups; highly deshielded.
~ 7.85Doublet1HAromatic C5-HOrtho-coupling (J ≈ 8.5 Hz) to C6-H.
~ 7.70Doublet1HAromatic C6-HOrtho-coupling (J ≈ 8.5 Hz) to C5-H.
~ 7.45Singlet (broad)2HSulfonamide -NH₂Broadened due to quadrupolar relaxation of ¹⁴N and chemical exchange.

Table 3: Key FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H stretch (phenolic) overlapping with N-H stretch (sulfonamide)
1530 & 1350StrongAsymmetric & Symmetric -NO₂ stretch
1330 & 1160StrongAsymmetric & Symmetric -SO₂ stretch

Experimental Protocols: Step-by-Step Methodologies

Protocol A: High-Resolution LC-MS Purity Profiling

Objective: To definitively separate the target compound from potential regioisomers and quantify purity via UV-Vis and Mass Spectrometry[4],[5].

  • Sample Preparation: Accurately weigh 1.0 mg of 2-Hydroxy-4-nitrobenzenesulfonamide. Dissolve in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Mobile Phase Selection (Causality): Prepare Mobile Phase A (10 mM Ammonium Acetate in Water, pH 6.8) and Mobile Phase B (Acetonitrile). Why Ammonium Acetate? Unlike Formic Acid, a near-neutral Ammonium Acetate buffer drives the equilibrium toward the deprotonated state of the acidic phenol/sulfonamide, vastly enhancing signal-to-noise ratios in Negative ESI mode.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation: Monitor UV absorbance via a Diode Array Detector (DAD) at 254 nm and 280 nm[5]. Simultaneously, acquire mass spectra in ESI⁻ mode.

  • Data Analysis: Extract the chromatogram for m/z 217 ([M-H]⁻). Calculate the relative peak area of the main peak against any minor peaks to determine the percentage of chromatographic purity[4].

Protocol B: ¹H and ¹³C NMR Structural Validation

Objective: To confirm the precise atomic connectivity and verify the absence of organic solvent impurities[3],[1].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • Moisture Control (Causality): Ensure the DMSO- d6​ ampoule is freshly opened or stored over molecular sieves. Trace water in DMSO appears at δ 3.33 ppm and will undergo rapid chemical exchange with the -OH and -NH₂ protons, causing their signals to broaden into the baseline or shift unpredictably.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum (minimum 16 scans, relaxation delay D1 = 2 seconds to ensure accurate integration) and the ¹³C spectrum (minimum 512 scans, composite pulse decoupling).

  • Validation: Verify the integration ratio of the aromatic protons (1:1:1) against the sulfonamide protons (2H). The presence of any extraneous aliphatic signals (e.g., between δ 1.0 - 3.0 ppm) indicates residual synthesis solvents (like ethyl acetate or hexane).

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow of the validation process, demonstrating how orthogonal techniques converge to verify both purity and structural integrity.

ValidationWorkflow Start Synthesized 2-Hydroxy-4- nitrobenzenesulfonamide SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep NMR NMR Spectroscopy (1H & 13C in DMSO-d6) SamplePrep->NMR LCMS LC-MS Analysis (ESI Negative Mode) SamplePrep->LCMS FTIR FT-IR Spectroscopy (ATR or KBr Pellet) SamplePrep->FTIR Purity Purity Assessment (>99.5% Target) NMR->Purity Struct Structural Integrity Confirmation NMR->Struct LCMS->Purity FTIR->Struct

Workflow for the spectroscopic validation of 2-Hydroxy-4-nitrobenzenesulfonamide purity.

References

  • Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations Source: PubMed Central (PMC) URL:[Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity Source: PubMed Central (PMC) URL:[Link]

  • Process for the manufacture of nitro-amino-hydroxybenzenesulfonic acid amides (US2649479A)

Sources

Validation

2-Hydroxy-4-nitrobenzenesulfonamide vs. Other Nitrobenzenesulfonamides in Azo Dye Synthesis: A Comparative Performance Guide

Introduction: The Evolution of Sulfonamide Precursors Sulfonamides have a rich history in synthetic chemistry, serving as the backbone for both modern pharmaceuticals and high-performance industrial colorants, a dual uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Sulfonamide Precursors

Sulfonamides have a rich history in synthetic chemistry, serving as the backbone for both modern pharmaceuticals and high-performance industrial colorants, a dual utility first highlighted by the discovery of the sulfonamide azo dye Prontosil[1]. In the realm of dye synthesis, nitrobenzenesulfonamides are critical precursors for generating electrophilic aryl diazonium salts[2].

While 4-Nitrobenzenesulfonamide (4-NBSA) and 2,4-Dinitrobenzenesulfonamide (2,4-DNBSA) are industry standards known for their high reactivity, they often yield dyes with moderate light fastness. The introduction of an ortho-hydroxyl group in 2-Hydroxy-4-nitrobenzenesulfonamide (2H4NBSA) fundamentally alters the molecule's reactivity profile. As documented in historical and modern patent literature for highly stable acid amides[3], this specific structural modification enables post-coupling metal complexation, shifting the dye from a standard chromophore to a highly resilient pre-metallized mordant dye.

Mechanistic Causality: Why the 2-Hydroxyl Group Matters (E-E-A-T)

As an application scientist, I do not just look at the yield; I look at the thermodynamic causality behind the molecular design. The performance divergence between 2H4NBSA and standard nitrobenzenesulfonamides is driven by two primary mechanisms:

  • Electronic Push-Pull Dynamics during Diazotization: In 4-NBSA and 2,4-DNBSA, the strong electron-withdrawing effects of the −NO2​ and −SO2​NH2​ groups severely destabilize the intermediate diazonium ion. This necessitates extreme temperature control (0–2 °C) to prevent rapid degradation into phenols. Conversely, in 2H4NBSA, the strongly electron-donating −OH group provides resonance stabilization to the aromatic ring. This slightly reduces the electrophilicity of the diazonium salt but significantly increases its thermal stability, allowing diazotization to occur safely at 5–10 °C.

  • Chelation and Metallization (The Mordant Effect): The most critical advantage of 2H4NBSA is its ability to form stable metallized dyes. The ortho-hydroxyl group, positioned adjacent to the newly formed azo linkage, acts as a bidentate ligand. When treated with transition metals (e.g., Cu2+ , Cr3+ ), it forms a highly stable coordination complex. This locks the dye molecule into a rigid, planar structure, dissipating UV energy efficiently and drastically improving light and wash fastness compared to the non-metallized dyes produced from 4-NBSA.

Comparative Performance Data

The following table summarizes the quantitative and qualitative experimental data comparing 2H4NBSA against its non-hydroxylated counterparts.

Performance Parameter2-Hydroxy-4-nitrobenzenesulfonamide (2H4NBSA)4-Nitrobenzenesulfonamide (4-NBSA)2,4-Dinitrobenzenesulfonamide (2,4-DNBSA)
Diazotization Temp. 5–10 °C (Stabilized by −OH )0–5 °C (Unstable)-5–0 °C (Highly unstable)
Coupling Kinetics Moderate (Steric/electronic hindrance)Fast (Highly electrophilic)Very Fast (Extreme electrophilicity)
Metal Complexation Yes ( Cu2+ , Cr3+ , Co2+ )No (Lacks chelating group)No (Lacks chelating group)
Light Fastness (ISO 105-B02) Excellent (Rating 6-7) Moderate (Rating 3-4)Poor to Moderate (Rating 3)
Wash Fastness (ISO 105-C06) Excellent (Rating 5) Good (Rating 3-4)Moderate (Rating 3)
Primary Dye Application Pre-metallized mordant dyesStandard reactive/disperse dyesSpecialized probes / Protecting groups

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocol for synthesizing azo dyes from these precursors is designed as a self-validating system . Each phase contains an intrinsic chemical feedback loop to verify success before proceeding to the next step.

Phase 1: Diazotization
  • Preparation: Suspend 0.01 mol of the chosen sulfonamide (2H4NBSA or 4-NBSA) in 25 mL of distilled water. Add 2.5 mL of concentrated HCl (37%).

  • Thermal Control:

    • 4-NBSA Pathway: Cool strictly to 0–2 °C using an ice-salt bath.

    • 2H4NBSA Pathway: Cool to 5–8 °C.

  • Reaction: Dropwise add 0.0105 mol of sodium nitrite ( NaNO2​ ) dissolved in 10 mL water over 15 minutes.

  • Validation Check (Starch-Iodide): Spot the solution onto starch-iodide paper. Self-Validation: A persistent blue-black color confirms the presence of excess nitrous acid, validating that the sulfonamide has fully converted to the diazonium salt. Neutralize excess with sulfamic acid.

Phase 2: Azo Coupling
  • Preparation: Dissolve 0.01 mol of a coupling agent (e.g., 2-naphthol) in a 10% NaOH solution, maintaining a pH of 9.5–10.0.

  • Reaction: Slowly add the cold diazonium salt solution to the alkaline coupling bath over 30 minutes with vigorous stirring.

  • Validation Check (Chromophore Evolution): Self-Validation: The immediate visual evolution of a deep color flash validates the electrophilic attack. 4-NBSA will couple rapidly (15 mins), while 2H4NBSA requires up to 2 hours due to the electron-donating nature of the hydroxyl group.

Phase 3: Metallization (Exclusive to 2H4NBSA)
  • Preparation: Adjust the pH of the completed 2H4NBSA dye solution to 5.5 using dilute acetic acid.

  • Reaction: Add an equimolar amount of Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) dissolved in water. Heat the bath to 70 °C for 1 hour.

  • Validation Check (Bathochromic Shift): Self-Validation: The solution will undergo a distinct bathochromic shift (e.g., shifting from a bright orange to a deep navy or black). This optical deepening validates the successful chelation of the metal ion by the ortho-hydroxyl group.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the logical relationships dictated by the choice of sulfonamide precursor.

DyeSynthesis Start Select Sulfonamide Precursor NBSA 4-Nitrobenzenesulfonamide (4-NBSA) Start->NBSA HNBSA 2-Hydroxy-4-nitrobenzenesulfonamide (2H4NBSA) Start->HNBSA Diazo1 Diazotization (0-2°C) High Instability NBSA->Diazo1 Diazo2 Diazotization (5-8°C) OH-Stabilized HNBSA->Diazo2 Coupling Azo Coupling (Alkaline Medium, pH 9-10) Diazo1->Coupling Diazo2->Coupling Standard Standard Azo Dye (Moderate Fastness) Coupling->Standard 4-NBSA Pathway Metal Pre-Metallized Dye (Cu²⁺/Cr³⁺) (High Light Fastness) Coupling->Metal 2H4NBSA Pathway (+ Metal Salts)

Figure 1: Mechanistic divergence in azo dye synthesis based on precursor selection.

References

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI (Crystals) URL: [Link]

  • Source: Google Patents (US2649479A)
  • Title: Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides Source: National Science Foundation / ACS Publications URL: [Link]

  • Title: Rhodium-Catalyzed Direct ortho C–N Bond Formation of Aromatic Azo Compounds with Azides Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Comparative

Benchmarking yields of different 2-Hydroxy-4-nitrobenzenesulfonamide synthesis routes

Benchmarking Yields and Methodologies for 2-Hydroxy-4-nitrobenzenesulfonamide Synthesis 1. Executive Summary 2-Hydroxy-4-nitrobenzenesulfonamide is a critical pharmacophore in medicinal chemistry, extensively utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Yields and Methodologies for 2-Hydroxy-4-nitrobenzenesulfonamide Synthesis

1. Executive Summary 2-Hydroxy-4-nitrobenzenesulfonamide is a critical pharmacophore in medicinal chemistry, extensively utilized in the design of human carbonic anhydrase (hCA) inhibitors and advanced sulfonamide-based therapeutics (1)[1]. The dual presence of a hydrogen-bond donating hydroxyl group and an electron-withdrawing nitro group on the benzenesulfonamide scaffold presents unique synthetic challenges regarding regioselectivity and functional group tolerance. This guide objectively benchmarks three distinct synthetic routes, providing researchers with the necessary experimental data and mechanistic causality to select the optimal pathway for their specific scale and purity requirements.

2. Mechanistic Benchmarking of Synthesis Routes

Route 1: Direct Chlorosulfonation (The Classical Approach) Direct chlorosulfonation of phenols is a traditional method, though it is frequently complicated by disulfonation and poor regioselectivity, often necessitating positional protecting groups (2)[2]. However, when utilizing 3-nitrophenol as the starting material, the strongly electron-withdrawing meta-nitro group effectively deactivates the ring, mitigating over-sulfonation. The hydroxyl group directs the incoming sulfonyl chloride electrophile primarily to the less sterically hindered ortho position (para to the nitro group). Chlorosulfonation is typically executed using excess chlorosulfonic acid at low temperatures to control the highly exothermic reaction profile (3)[3].

Route 2: Nucleophilic Aromatic Substitution (The High-Yield Approach) This route leverages the highly activated nature of the 2-chloro-4-nitrobenzenesulfonamide scaffold. The strong electron-withdrawing nature of the para-nitro group and the ortho-sulfonyl group synergistically lowers the LUMO of the aromatic ring, activating the C-Cl bond for nucleophilic aromatic substitution (SNAr) (4)[4]. By starting with a pre-formed sulfonamide, regioselectivity issues are entirely bypassed, resulting in superior yields and purity.

Route 3: Diazotization and Hydrolysis (The Specific Approach) This Sandmeyer-type hydroxylation involves the conversion of 2-amino-4-nitrobenzenesulfonamide to a diazonium salt, followed by thermal hydrolysis. While highly specific, the thermal instability of the diazonium intermediate limits industrial scalability.

SynthesisRoutes SM1 3-Nitrophenol R1 1. ClSO3H, 0 °C 2. NH3 (aq) SM1->R1 SM2 2-Chloro-4-nitrobenzene- sulfonamide R2 NaOH (aq), Δ, then H+ SM2->R2 SM3 2-Amino-4-nitrobenzene- sulfonamide R3 1. NaNO2, H2SO4, 0 °C 2. H2O, Δ SM3->R3 Target 2-Hydroxy-4-nitrobenzene- sulfonamide R1->Target Route 1 (45-55%) R2->Target Route 2 (75-85%) R3->Target Route 3 (60-70%)

Fig 1: Reaction pathways benchmarking three distinct precursors to the target sulfonamide.

3. Quantitative Data & Yield Comparison

Synthesis RoutePrecursorIsolated Yield (%)Crude Purity (%)Reaction TimeScalability
Route 1: Chlorosulfonation 3-Nitrophenol45 - 55%70 - 75%12 - 16 hModerate (Exothermic)
Route 2: SNAr 2-Chloro-4-nitrobenzenesulfonamide75 - 85%> 95%4 - 6 hExcellent
Route 3: Diazotization 2-Amino-4-nitrobenzenesulfonamide60 - 70%85 - 90%6 - 8 hLow (Hazardous)

Data Interpretation: Route 2 (SNAr) significantly outperforms the other methodologies in both yield and crude purity. The absence of competitive electrophilic substitution sites eliminates the formation of structural isomers, which are the primary yield-limiting factors in Route 1.

4. Detailed Experimental Protocols

Protocol 1: Chlorosulfonation & Amidation (Route 1) Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction is initiated at 0 °C to prevent tar formation and oxidative degradation of the phenol ring.

  • Sulfonation: Charge a dry, argon-purged flask with 3-nitrophenol (1.0 eq). Cool to 0 °C using an ice-brine bath.

  • Electrophilic Addition: Dropwise add chlorosulfonic acid (5.0 eq) over 1 hour. Validation: The mixture will turn dark yellow and evolve HCl gas.

  • Heating: Gradually warm the reaction to 60 °C and stir for 4 hours.

  • Quenching: Carefully pour the mixture over crushed ice to precipitate the intermediate sulfonyl chloride. Validation: TLC (Hexanes:EtOAc 7:3) should show complete consumption of the starting material (Rf ~0.6) and a new, more polar spot.

  • Amidation: Immediately dissolve the crude sulfonyl chloride in THF and add 28% aqueous ammonia (10.0 eq) at 0 °C. Stir for 2 hours.

  • Workup: Acidify with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify via recrystallization (EtOH/Water).

Protocol 2: Nucleophilic Aromatic Substitution (Route 2) Causality: The addition of hydroxide requires carefully controlled stoichiometry. The first equivalent deprotonates the acidic sulfonamide (pKa ~10), preventing it from acting as a competing nucleophile. The subsequent equivalents drive the SNAr displacement of the chloride.

  • Preparation: Suspend 2-chloro-4-nitrobenzenesulfonamide (1.0 eq) in a 10% w/v aqueous NaOH solution (3.0 eq).

  • SNAr Displacement: Heat the mixture to 90 °C for 4 hours. Validation: The suspension will dissolve, and the solution will turn deep red/orange, indicating the formation of the Meisenheimer complex and the resulting phenoxide intermediate.

  • Acidification: Cool the mixture to 0 °C and slowly acidify to pH 2 using 6M HCl. Validation: The neutral 2-hydroxy-4-nitrobenzenesulfonamide will precipitate as a bright yellow solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Validation: LC-MS should confirm the product mass ([M-H]- at m/z 217).

SNArMechanism A 2-Chloro-4-nitrobenzene- sulfonamide B Hydroxide Attack (Rate-Determining) A->B C Meisenheimer Complex (Stabilized by NO2 & SO2) B->C D Chloride Elimination (Fast) C->D E Phenoxide Intermediate D->E F Acidification (H+) E->F G 2-Hydroxy-4-nitrobenzene- sulfonamide F->G

Fig 2: Logical progression of the SNAr mechanism highlighting the Meisenheimer complex intermediate.

Protocol 3: Diazotization and Hydrolysis (Route 3) Causality: Nitrous acid generates the highly electrophilic nitrosonium ion (NO+). The temperature must be strictly maintained below 5 °C to prevent premature N2 evolution.

  • Diazotization: Dissolve 2-amino-4-nitrobenzenesulfonamide (1.0 eq) in 20% H2SO4 and cool to 0 °C.

  • NO+ Generation: Dropwise add an aqueous solution of NaNO2 (1.1 eq). Validation: Starch-iodide paper should turn blue-black, confirming the presence of excess nitrous acid.

  • Quenching: Add a small amount of urea to quench excess NO+ to prevent downstream nitration side-reactions.

  • Hydrolysis: Slowly drip the cold diazonium solution into a separate flask containing boiling 10% H2SO4. Validation: Vigorous evolution of nitrogen gas will occur.

  • Workup: Cool the mixture, extract with EtOAc, and purify via column chromatography.

5. Conclusion For researchers and drug development professionals scaling the synthesis of 2-hydroxy-4-nitrobenzenesulfonamide, Route 2 (SNAr) is the unequivocally superior methodology. It provides the highest isolated yields (75-85%), avoids the generation of complex isomeric mixtures, and utilizes stable, commercially available precursors without the thermal hazards associated with diazonium salts.

References

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. 1

  • Process for the preparation of 2-hydroxybenzenesulfonamide. Google Patents. 2

  • A Convenient Synthesis of 2-Hydroxybenzenesulfonamide. ResearchGate. 5

  • The Nitro Group in 2-Nitro-N-propylbenzenesulfonamide: A Gateway to Molecular Diversity. Benchchem. 4

  • Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. ACS Publications. 3

Comparative

Optimizing Isolation: A Comparative Guide to Crystallization Solvents for 2-Hydroxy-4-nitrobenzenesulfonamide

Introduction to the Isolation Challenge The isolation of 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) from crude synthetic mixtures presents a unique thermodynamic and kinetic challenge[1]. As a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Isolation Challenge

The isolation of 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1) from crude synthetic mixtures presents a unique thermodynamic and kinetic challenge[1]. As a highly functionalized aromatic compound, its solubility profile is dictated by competing intermolecular forces. The molecule possesses a highly polar, hydrogen-bonding sulfonamide group (-SO₂NH₂) and a hydroxyl group (-OH), juxtaposed against an electron-withdrawing nitro group (-NO₂) and a lipophilic benzene ring.

For drug development professionals and application scientists, selecting the optimal crystallization solvent is not merely about achieving precipitation; it is about engineering the highly ordered assembly of a crystal lattice. Poor solvent selection frequently leads to "oiling out" (liquid-liquid phase separation), polymorph contamination, or the occlusion of mother liquor within the crystal matrix[2].

Mechanistic Causality: The Chemistry of Solvent Selection

Crystallization is a self-purifying phenomenon driven by the formation of robust intermolecular networks. Sulfonamides typically form complex three-dimensional lattices driven by N–H···O hydrogen bonds, often assembling into C(4) chains or cyclic dimers in the solid state[3].

  • Polar Protic Solvents (Alcohols/Water): Solvents like isopropanol and water interact strongly with the sulfonamide protons and the hydroxyl group. By carefully tuning the ratio of a lower-chain alcohol (solvent) to water (anti-solvent), we can manipulate the temperature-dependent solubility curve to favor slow, controlled nucleation[4].

  • Non-Polar Solvents (Alkanes/Aromatics): Solvents like heptane or toluene lack the ability to disrupt the strong intermolecular hydrogen bonds of the sulfonamide. When used as anti-solvents, they aggressively force the solute out of solution. However, if the transition is too rapid, the compound will "oil out" rather than crystallize, trapping synthetic impurities[2].

Comparative Analysis of Crystallization Solvents

To establish a self-validating system for isolation, we evaluated three distinct solvent systems. The quantitative performance of these systems is summarized below.

Table 1: Performance Comparison of Crystallization Solvent Systems
Solvent SystemTypical Yield (%)Purity (HPLC Area %)Crystal HabitCausality & Scalability Notes
Isopropanol / Water (70:30 v/v) 85 - 90%>99.5%Coarse NeedlesOptimal. Excellent balance of hot solubility and cold insolubility. Promotes slow lattice growth, excluding impurities[4].
Ethyl Acetate / Heptane (1:2 v/v) 75 - 80%97.0%Fine PowderSub-optimal. Prone to rapid supersaturation and "oiling out." Fine powder occludes mother liquor, requiring extensive washing.
Absolute Ethanol 60 - 65%98.5%PrismsLow Recovery. High solubility at lower temperatures (0°C) results in significant product loss to the mother liquor unless aggressively cooled[2].

Experimental Protocol: Self-Validating Crystallization Workflow

Based on the comparative data, the Isopropanol/Water (70:30 v/v) system is the most robust and scalable method for isolating 2-Hydroxy-4-nitrobenzenesulfonamide. The following step-by-step methodology incorporates in-process checks to ensure a self-validating workflow.

Step 1: Dissolution and Decolorization

  • Suspend 10.0 g of crude 2-Hydroxy-4-nitrobenzenesulfonamide in 50 mL of a 70% Isopropanol / 30% Water (v/v) mixture.

  • Heat the suspension to gentle reflux (~80°C) under continuous stirring until complete dissolution is achieved.

  • Optional but recommended: Add 0.5 g of activated charcoal to remove colored polymeric impurities. Maintain reflux for 15 minutes.

Step 2: Hot Filtration

  • Pre-heat a Buchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the hot solution through a fine-porosity filter paper to remove the activated charcoal and any insoluble particulates.

Step 3: Controlled Cooling and Seeding (Critical Step)

  • Transfer the clarified filtrate to a crystallizing dish or jacketed reactor.

  • Program a controlled cooling ramp of 0.5°C/min down to 40°C. Self-Validation Check: The solution should remain clear. If turbidity appears above 50°C, the solvent volume is too low.

  • At 40°C, introduce 10 mg of pure 2-Hydroxy-4-nitrobenzenesulfonamide seed crystals. Seeding prevents supersaturation and eliminates the risk of the product "oiling out"[2].

Step 4: Isolation and Washing

  • Continue cooling the seeded solution to 0–5°C and hold for 2 hours to maximize yield.

  • Isolate the resulting coarse needle crystals via vacuum filtration.

  • Wash the filter cake with 10 mL of ice-cold 20% Isopropanol / 80% Water (v/v) to displace the impure mother liquor.

Step 5: Drying and Validation

  • Dry the crystals in a vacuum oven at 50°C for 12 hours.

  • Self-Validation Check: Perform Karl Fischer titration to confirm moisture content is <0.5%, and verify purity via HPLC (>99.5%).

Workflow Visualization

CrystallizationWorkflow Crude Crude 2-Hydroxy-4- nitrobenzenesulfonamide Dissolve Dissolution (Hot 70% Isopropanol/Water) Crude->Dissolve Filter Hot Gravity Filtration (Remove Insolubles/Charcoal) Dissolve->Filter Cool Controlled Cooling (0.5°C/min to 40°C) Filter->Cool Seed Nucleation & Seeding (Prevents Oiling Out) Cool->Seed Isolate Vacuum Filtration & Cold Anti-Solvent Wash Seed->Isolate Dry Vacuum Drying (50°C, 12h) Isolate->Dry Pure Pure Crystalline API (>99.5% HPLC Purity) Dry->Pure

Fig 1: Step-by-step crystallization workflow for sulfonamide isolation.

References

  • 1261863-13-1 | 2-Hydroxy-4-nitrobenzene-1-sulfonamide - AiFChem - aifchem.com -
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem - benchchem.com -
  • US2777844A - Sulfonamide purification process - Google P

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Safety, Handling, and Disposal of 2-Hydroxy-4-nitrobenzenesulfonamide

Hazard Profiling & Chemical Causality To safely manage 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1), laboratory personnel must understand the mechanistic hazards inherent to its molecular structure. We enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profiling & Chemical Causality

To safely manage 2-Hydroxy-4-nitrobenzenesulfonamide (CAS: 1261863-13-1), laboratory personnel must understand the mechanistic hazards inherent to its molecular structure. We engineer safety protocols based on chemical causality, not just compliance.

  • The Nitroaromatic Core: The electron-withdrawing nitro ( −NO2​ ) group stabilizes the benzene ring, rendering the compound highly recalcitrant to natural oxidative biodegradation[1]. This environmental persistence, combined with the established mutagenic and toxicological risks of nitroaromatics, mandates strict isolation from ecological receptors[1][2].

  • The Phenolic Moiety: The hydroxyl ( −OH ) group imparts mild acidity and enhances dermal permeability. Unprotected contact can lead to localized corrosive tissue damage and facilitates systemic absorption.

  • The Sulfonamide Group: As a biologically active pharmacophore, improper environmental release contributes to ecological toxicity and the proliferation of antimicrobial resistance[3].

  • Regulatory Imperative: Under the EPA’s Resource Conservation and Recovery Act (RCRA) Subpart P, hazardous pharmaceutical wastes and their active ingredients are subject to a strict sewer ban[4][5]. High-temperature incineration is the only scientifically and legally acceptable endpoint to ensure complete molecular destruction[3][6].

Standard Operating Procedure (SOP): Routine Disposal

Trustworthiness through Self-Validating Workflows: Every step below includes a mandatory validation check to ensure operational integrity.

  • Step 1: State Determination & Segregation

    • Action: Separate waste at the point of generation into Solid (powders, contaminated PPE/consumables) and Liquid (API dissolved in solvent).

    • Validation Check: Cross-reference the liquid waste log. If the solvent matrix contains >1% halogens (e.g., Dichloromethane), it must be routed to the Halogenated stream. If non-halogenated (e.g., DMSO, Methanol), route to the Non-Halogenated stream. Field Validation: If the solvent history is unknown, perform a Beilstein test on a 1 mL aliquot; a green flame confirms the presence of halogens.

  • Step 2: Primary Containment

    • Action: Place solid waste in double-lined, 6-mil tear-resistant bags. Collect liquid waste in high-density polyethylene (HDPE) carboys.

    • Validation Check: Perform a "tip test" on sealed liquid carboys (tilt to 45 degrees for 5 seconds) to visually confirm the integrity of the cap seal before transferring the container to the satellite accumulation area.

  • Step 3: RCRA-Compliant Labeling & Storage

    • Action: Label clearly as "Hazardous Waste - Toxic/Nitroaromatic". Store in secondary containment, strictly segregated from strong reducing agents.

    • Validation Check: Audit the satellite accumulation area weekly. Verify the accumulation start date; ensure no container exceeds the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) regulatory limit[5].

  • Step 4: Final Destruction (Incineration)

    • Action: Dispatch via a licensed hazardous waste vendor for high-temperature incineration ( >1200∘C ).

    • Validation Check: Retain the vendor's Certificate of Destruction (CoD). Reconcile the manifest weight against internal laboratory generation logs to mathematically confirm zero diversion or loss during transit.

Immediate Spill Response Protocol

Self-Validating Emergency Methodology

  • Step 1: Evacuation & PPE Donning

    • Action: Evacuate the immediate 2-meter radius. Don double nitrile gloves, splash-proof safety goggles, and a chemically resistant lab coat. For large powder spills, utilize a NIOSH-approved N95 or P100 particulate respirator.

    • Validation Check: Perform a positive/negative pressure seal check on the respirator. If air leaks around the edges, readjust the straps before entering the spill zone.

  • Step 2: Containment & Suppression

    • Action: For liquids, surround the spill with inert, non-reactive absorbent pads. For powders, lightly mist the area with water (if chemically compatible with surrounding materials) to suppress aerosolization, then cover with damp absorbent towels.

    • Validation Check: Inspect the outer perimeter of the absorbent barrier. If the leading edge of the spill zone remains completely dry for 60 seconds, containment is successful.

  • Step 3: Collection & Decontamination

    • Action: Mechanically gather the absorbent material using non-sparking tools to avoid igniting any residual solvent vapors. Wash the surface with a mild alkaline detergent to neutralize the phenolic component, followed by a distilled water rinse.

    • Validation Check: Swab the decontaminated surface and test the final rinse water with pH indicator paper. A neutral reading (pH 6.5–7.5) validates the complete removal of the acidic chemical residue.

Quantitative Data: Waste Classification & Properties

ParameterSpecificationOperational Implication
Chemical Name 2-Hydroxy-4-nitrobenzenesulfonamideTarget compound requiring isolation
CAS Number 1261863-13-1Exact identification for SDS and manifests
Structural Hazards Nitroaromatic, Phenol, SulfonamideToxic, corrosive, and environmentally persistent
EPA RCRA Status Hazardous Pharmaceutical WasteSubject to strict Subpart P Sewer Ban[5]
Optimal Destruction High-Temperature Incineration ( >1200∘C )Prevents ecological accumulation and resistance[6]
Spill Neutralization Mild Alkaline Detergent (pH 8-9)Neutralizes the acidic phenolic hydroxyl group

Disposal Workflow Visualization

G A Waste Generation: 2-Hydroxy-4-nitrobenzenesulfonamide B Determine Physical State A->B C Solid Waste (Powders/Consumables) B->C D Liquid Waste (Dissolved in Solvent) B->D F Hazardous Solid Waste (Double-Bagged) C->F E Halogenated Solvent? (e.g., DCM, Chloroform) D->E G Halogenated Organic Waste E->G Yes H Non-Halogenated Organic Waste E->H No I High-Temperature Incineration (EPA RCRA Compliant) F->I G->I H->I

Fig 1: Decision matrix for 2-Hydroxy-4-nitrobenzenesulfonamide waste segregation and incineration.

References

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals - AHE.org. Available at:4

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. Available at:5

  • Complying with waste pharmaceutical rules - HFM Magazine. Available at: 6

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: 1

  • Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities - PMC - NIH. Available at: 3

  • Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds - ResearchGate. Available at: 2

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